MNK1/2-IN-9
Description
Overview of Eukaryotic mRNA Translation and Initiation Factor eIF4E
In eukaryotic cells, the process of translating the genetic code from mRNA into protein is a tightly controlled, multi-step process. frontiersin.org The initiation of this process is often the rate-limiting step and is heavily dependent on the eukaryotic translation initiation factor 4E (eIF4E). frontiersin.orglife-science-alliance.org eIF4E is a protein that binds to the 5' cap structure of mRNA, a modified guanine (B1146940) nucleotide that is added to the beginning of most eukaryotic mRNAs. frontiersin.orgtandfonline.com This binding is a crucial first step that allows for the recruitment of other initiation factors, such as eIF4G and eIF4A, to form the eIF4F complex. frontiersin.orglife-science-alliance.org This complex then helps to unwind the mRNA and position the ribosome correctly to start protein synthesis. tandfonline.com
The activity of eIF4E is a critical control point for the translation of a specific subset of mRNAs, often referred to as "eIF4E-sensitive" mRNAs. frontiersin.org These mRNAs typically encode proteins involved in cell growth, proliferation, and survival. oncotarget.com Beyond its role in translation, eIF4E also participates in the nuclear export of certain mRNAs, further highlighting its multifaceted role in gene expression. embopress.org
Role of MNK1/2 Kinases in the MAPK Signaling Network
MNK1 and MNK2 are central players in the MAPK signaling network, a crucial pathway that relays signals from the cell surface to the nucleus to control a wide range of cellular processes, including growth, differentiation, and stress responses. acs.orgnih.gov The MNK kinases are activated by upstream kinases within the MAPK pathway, specifically the extracellular signal-regulated kinases (ERK1/2) and p38 MAPKs. acs.orgnih.govnih.gov
Once activated, the primary and most well-characterized function of MNK1 and MNK2 is the phosphorylation of eIF4E at a specific site, serine 209 (Ser209). acs.orgoncotarget.com This phosphorylation is thought to enhance the translation of a select group of mRNAs that are important for cell survival and proliferation. oncotarget.commdpi.com The interaction between MNK1/2 and eIF4E is facilitated by the scaffolding protein eIF4G, which brings the kinase and its substrate into close proximity. nih.govnih.gov
Historical Context of MNK1/2 Kinase Discovery and Initial Characterization
The discovery of the MNK kinases, MNK1 and MNK2, occurred through independent research efforts aimed at identifying substrates for the ERK1 and ERK2 MAP kinases. nih.govimrpress.com These kinases were identified as proteins that are directly phosphorylated and activated by ERK and p38 MAPKs. nih.govnih.gov Structurally, MNK1 and MNK2 are serine/threonine kinases with significant similarities in their amino acid sequences. nih.gov Both contain a catalytic domain and a binding site for MAPKs in their C-terminal region. nih.gov
Alternative splicing of the MNK1 and MNK2 genes gives rise to different isoforms, with the 'a' forms containing the MAPK-binding domain and the 'b' forms lacking it. nih.govwjgnet.com This structural difference leads to variations in their regulation and activity. nih.gov
Significance of MNK1/2 in Cellular Regulatory Mechanisms
MNK1 and MNK2 play a significant role in a variety of cellular regulatory mechanisms. Their primary function is to phosphorylate eIF4E, which is a key regulator of cap-dependent mRNA translation. nih.govpnas.org This process is critical for the synthesis of proteins involved in cell growth, proliferation, and survival. oncotarget.com
Beyond eIF4E, MNK kinases have been shown to phosphorylate other proteins, indicating a broader role in cellular regulation. These substrates include:
Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1): Involved in the regulation of TNF-α synthesis. mdpi.com
Sprouty 2 (Spry2): A negative regulator of receptor tyrosine kinase signaling. nih.govmdpi.com
Cytoplasmic phospholipase A2 (cPLA2): An enzyme involved in the production of inflammatory mediators. nih.govmdpi.com
The involvement of MNK kinases in regulating the translation of specific mRNAs and their interaction with various signaling pathways underscores their importance in maintaining cellular homeostasis and responding to external stimuli.
Rationale for Targeting MNK1/2 Kinases in Biological Research
The critical role of the MNK1/2-eIF4E axis in promoting the translation of oncogenic proteins has made these kinases an attractive target for therapeutic intervention, particularly in cancer research. oncotarget.commdpi.com Overexpression of MNK1/2 and/or eIF4E has been observed in various cancers. acs.orgmdpi.com
A key reason for targeting MNK1/2 is that while their activity is important for tumor development and progression, they appear to be dispensable for normal cell growth and development. oncotarget.comnih.govpnas.org This suggests that inhibitors of MNK1/2 could have a favorable therapeutic window, selectively targeting cancer cells with minimal side effects on healthy tissues. mdpi.com The development of potent and selective small molecule inhibitors, such as MNK1/2-IN-9, is therefore a significant area of research. nih.gov
Properties
Molecular Formula |
C25H29N9O |
|---|---|
Molecular Weight |
471.57 |
IUPAC Name |
(S)-2-(5-Amino-6-(1-methyl-7-(3-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)pyrazin-2-yl)-N,N-dimethylisonicotinamide |
InChI |
InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1 |
InChI Key |
FBTRDJIPJVBTHV-HNNXBMFYSA-N |
SMILES |
O=C(N(C)C)C1=CC=NC(C2=NC(C3=NC4=CC=CC(N5C[C@H](C)NCC5)=C4N3C)=C(N)N=C2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MNK1/2-IN9; MNK1/2 IN-9; MNK1/2 IN 9; MNK1/2-IN-9 |
Origin of Product |
United States |
Molecular Biology and Intracellular Regulation of Mnk1/2 Kinases
Structural Features and Isoforms of MNK1 and MNK2
In humans, the MKNK1 and MKNK2 genes each produce two isoforms through alternative splicing, resulting in MNK1a, MNK1b, MNK2a, and MNK2b. mdpi.comnih.gov All isoforms possess a nuclear localization signal (NLS) in their N-terminal region, which facilitates their entry into the nucleus. mdpi.comoncotarget.com The catalytic domains of MNK1 and MNK2 are highly similar, sharing approximately 78% of their amino acid sequence. mdpi.comportlandpress.com A unique characteristic of the MNK catalytic domains is the presence of a DFD (Asp-Phe-Asp) motif, in contrast to the DFG (Asp-Phe-Gly) motif found in most other kinases. mdpi.comdovepress.com
MNK1a/b and MNK2a/b Isoform-Specific Characteristics
The different isoforms of MNK1 and MNK2 exhibit distinct characteristics in terms of their structure, activity, and subcellular localization. imrpress.com
MNK1a: This isoform has low basal activity and is strongly activated by stimuli that engage either the ERK or p38 MAPK pathways. imrpress.comnih.gov It is primarily located in the cytoplasm due to a nuclear export signal (NES) in its C-terminus. oncotarget.comnih.gov
MNK1b: Lacking the C-terminal MAPK-binding domain, MNK1b's activity appears to be independent of ERK and p38 signaling. oncotarget.comnih.gov It shows a higher basal activity than MNK1a and is found in both the nucleus and cytoplasm because it lacks an NES. oncotarget.comnih.govmdpi.com
MNK2a: This isoform displays high basal activity that is not significantly increased by stimuli. imrpress.comnih.gov Its strong association with activated ERK is thought to contribute to this high constitutive activity. mdpi.comportlandpress.com Although it lacks a functional NES, other mechanisms ensure its primary cytoplasmic localization. mdpi.com
MNK2b: Similar to MNK1b, MNK2b lacks the MAPK-binding domain and is largely localized to the nucleus. mdpi.comnih.gov It exhibits low basal activity. mdpi.com
| Feature | MNK1a | MNK1b | MNK2a | MNK2b |
| MAPK Binding Domain | Present | Absent oncotarget.comnih.gov | Present | Absent nih.gov |
| Nuclear Export Signal (NES) | Present oncotarget.comnih.gov | Absent oncotarget.comnih.gov | Non-functional imrpress.com | Absent mdpi.com |
| Subcellular Localization | Cytoplasmic oncotarget.comnih.gov | Nuclear & Cytoplasmic oncotarget.comnih.gov | Primarily Cytoplasmic mdpi.com | Largely Nuclear mdpi.comnih.gov |
| Basal Activity | Low imrpress.comnih.gov | High mdpi.com | High imrpress.comnih.gov | Low mdpi.com |
| Regulation by ERK/p38 | Inducible imrpress.comnih.gov | Independent nih.gov | Constitutive (ERK) mdpi.comportlandpress.com | Independent nih.gov |
MAPK Binding Domains and Nuclear Export Sequences
The "a" isoforms, MNK1a and MNK2a, are distinguished by the presence of a MAPK-binding domain in their C-terminal regions. mdpi.comoncotarget.com This domain is crucial for their activation by upstream kinases. oncotarget.com The specific sequence of this domain differs slightly between the two isoforms, with MNK1a having a LARRR motif and MNK2a having a LAQRR motif. mdpi.comresearchgate.net This difference contributes to MNK1a binding to both ERK1/2 and p38 kinases, while MNK2a preferentially interacts with ERK1/2. mdpi.commdpi.com The "b" isoforms lack this MAPK-binding domain entirely. nih.gov
A leucine-rich nuclear export sequence (NES) is present only in the MNK1a isoform, facilitating its export from the nucleus via the CRM1 (exportin 1) pathway. mdpi.comresearchgate.net The absence of this NES in MNK1b, MNK2a, and MNK2b contributes to their partial or significant nuclear localization. mdpi.comimrpress.comnih.gov
Upstream Activation Pathways of MNK1/2
The activation of MNK1 and MNK2 is primarily regulated by the ERK and p38 MAPK pathways, which are themselves activated by a wide array of extracellular signals. nih.govnih.gov These signals can range from growth factors and mitogens to cellular stressors like UV radiation and inflammatory cytokines. nih.govembopress.org
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
The ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Activation of this pathway by growth factors and mitogens leads to the phosphorylation and activation of ERK1 and ERK2. embopress.orgembopress.org Activated ERK1/2 then directly phosphorylates and activates both MNK1 and MNK2. nih.govpnas.org This activation occurs through the phosphorylation of two threonine residues within the activation loop of the MNK kinases. mdpi.comembopress.org For instance, in murine Mnk1, these sites are Threonine 197 and 202. aai.orgtandfonline.com
p38 Mitogen-Activated Protein Kinase Pathway Activation
The p38 MAPK pathway is typically activated by cellular stress stimuli, such as osmotic shock, UV radiation, and inflammatory cytokines like TNF-α and IL-1β. nih.govembopress.org Similar to the ERK pathway, activated p38 MAPK directly phosphorylates and activates MNK1. nih.govembopress.orgpnas.org While both ERK and p38 can activate MNK1, MNK2 is predominantly regulated by the ERK pathway. mdpi.comembopress.org The specific stimulus determines which pathway is the primary activator of MNK1. For example, activation by the phorbol (B1677699) ester TPA is mainly mediated by the ERK pathway, whereas activation by anisomycin (B549157) or UV radiation is primarily through the p38 pathway. embopress.org
Ras-Erk1/2 Signaling Dependence
The activation of MNK1/2 is dependent on the Ras-Erk1/2 signaling cascade. aai.orgnih.gov Ras, a small GTPase, acts as a crucial upstream activator of the ERK pathway. tandfonline.commdpi.com When activated, Ras initiates a phosphorylation cascade that leads to the activation of MEK1/2, which in turn activates ERK1/2. tandfonline.com Studies have shown that in T-cells, engagement of the T-cell receptor (TCR) induces the activation of MNK1/2, and this process is dependent on Ras-Erk1/2 signaling. aai.orgnih.gov Furthermore, the presence of a constitutively active form of Ras significantly increases the phosphorylation of Erk1/2, Mnk1, and its downstream target eIF4E, highlighting the critical role of Ras signaling in promoting MNK1/2 activation. aai.orgnih.gov
Integration with Growth Factor Receptor Signaling
The activation of MNK1 and MNK2 is closely tied to signaling cascades initiated by growth factor receptors (GFRs). tandfonline.com A primary pathway downstream of GFRs is the Ras-Raf-MEK-ERK pathway. tandfonline.comnih.gov The binding of growth factors to their receptors triggers a phosphorylation cascade:
Receptor Tyrosine Kinase (RTK) Activation : Growth factor binding stimulates RTKs, leading to their phosphorylation. tandfonline.com
Adaptor Protein Recruitment : The adaptor protein Grb2 binds to the phosphorylated receptor and recruits the guanine (B1146940) nucleotide exchange factor, Sos. tandfonline.com
Ras Activation : Sos facilitates the exchange of GDP for GTP on Ras, activating it. tandfonline.com
MAPK Cascade : Activated Ras then recruits and activates Raf, which in turn phosphorylates and activates MEK1/2. MEK1/2 subsequently phosphorylates and activates ERK1/2. tandfonline.com
MNK Activation : As direct downstream targets, MNK1 and MNK2 are phosphorylated and activated by ERK1/2. tandfonline.comnih.gov
This integration ensures that MNK-mediated regulation of protein synthesis is responsive to extracellular growth signals. tandfonline.com
Post-Translational Regulation of MNK1/2 Activity
The activity of MNK1 and MNK2 is finely tuned by several post-translational modifications and protein-protein interactions, ensuring precise control over their function.
Phosphorylation Events and Regulatory Sites
Phosphorylation is the principal mechanism for activating MNK kinases. This process occurs at specific residues within their activation loop. nih.gov
Activating Phosphorylation : The primary activating sites for mouse MNK1 are Threonine 197 (Thr197) and Threonine 202 (Thr202), which are phosphorylated by both ERK and p38 MAPKs. tandfonline.comnih.govwjgnet.com The equivalent sites in human MNK1 are Thr209 and Thr214. mdpi.com This phosphorylation is essential for the kinase to adopt an active conformation. wjgnet.com
Other Regulatory Phosphorylation : Beyond the activation loop, other phosphorylation events modulate MNK function. For instance, p21-activated kinase 2 (Pak2) can phosphorylate MNK1 at Threonine 22 (Thr22) and Serine 27 (Ser27). wjgnet.comfortunejournals.com This phosphorylation does not directly activate MNK1 but is thought to decrease its affinity for the scaffolding protein eIF4G, thereby adding another layer of regulation. wjgnet.comfortunejournals.com
| Kinase | Phosphorylation Site(s) | Function | Reference |
| ERK/p38 | Thr197/Thr202 (mouse MNK1) | Activation | tandfonline.comwjgnet.com |
| ERK/p38 | Thr209/Thr214 (human MNK1) | Activation | mdpi.com |
| Pak2 | Thr22/Ser27 (MNK1) | Reduces affinity for eIF4G | wjgnet.comfortunejournals.com |
Regulation by Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1)
The mTORC1 pathway is a central regulator of cell growth and is often hyperactivated in cancer. tandfonline.com While MNKs are activated by the MAPK pathway, they also have a complex relationship with mTORC1 signaling. mdpi.com
Convergence on eIF4E : Both the MNK and mTORC1 pathways converge on the regulation of the translation initiation factor eIF4E. tandfonline.commdpi.com mTORC1 controls the availability of eIF4E by phosphorylating 4E-BP proteins, which releases eIF4E to participate in translation initiation. mdpi.com MNKs then phosphorylate the available eIF4E. mdpi.com
MNK-mTORC1 Complex : Recent findings indicate that MNKs can directly bind to mTORC1. mdpi.comnih.gov This interaction promotes the association of mTORC1 with TELO2, a stabilizer protein, which in turn enhances mTORC1's ability to bind to its substrates. mdpi.comnih.gov This suggests a feedback loop where MNK activity can stimulate mTORC1 signaling. nih.gov Inhibition of MNK1/2 has been shown to reduce the translation of mRNAs that are typically regulated by mTORC1, further highlighting this crosstalk. mdpi.com
Modulation by Diacylglycerol Kinases α and ζ
Diacylglycerol kinases (DGKs) are enzymes that terminate signaling from the second messenger diacylglycerol (DAG). nih.govaai.org Research has shown that DGKα and DGKζ act as negative regulators of the Ras-ERK pathway. nih.govaai.orgduke.edu By phosphorylating DAG, they reduce its availability to activate Ras. duke.edu Consequently, DGKα and DGKζ inhibit the downstream activation of ERK and, subsequently, MNK1/2. nih.govaai.org In cells deficient in both DGKα and ζ, TCR-induced activation of MNK1/2 is enhanced, demonstrating their inhibitory role. nih.govaai.org
Influence of Protein Kinase B (Pak2)
p21-activated kinase 2 (Pak2), a serine/threonine kinase, also contributes to the regulation of MNK1. wjgnet.com Pak2 can phosphorylate MNK1 at sites such as Thr22 and Ser27. wjgnet.comfortunejournals.com This phosphorylation event appears to negatively regulate MNK1's function by decreasing its affinity for the scaffolding protein eIF4G. wjgnet.comfortunejournals.com Since the association with eIF4G is crucial for MNK1 to efficiently phosphorylate its primary substrate, eIF4E, Pak2-mediated phosphorylation provides an additional mechanism to modulate cap-dependent translation. tandfonline.comwjgnet.com
Cellular Localization and Subcellular Dynamics of MNK1/2
MNK1 and MNK2, along with their splice isoforms, exhibit distinct subcellular localizations, which is critical for their specific biological functions. mdpi.com
MNK1 : Human MNK1a is found predominantly in the cytoplasm. mdpi.com It contains a nuclear export signal (NES) in its C-terminus that facilitates its export from the nucleus. mdpi.com
MNK2 : Human MNK2a also localizes mainly to the cytoplasm, even though it lacks an NES. mdpi.com In contrast, the MNK2b splice isoform is known to interact with the estrogen receptor β in the nucleus. nih.gov
Nuclear Localization Signal (NLS) : Both MNK1 and MNK2 possess a nuclear localization signal in their N-terminal region, which allows for their import into the nucleus. mdpi.com The differential access to this NLS, potentially impeded by the protein's conformation, contributes to the varied localization patterns of the isoforms. mdpi.com
Axonal Localization : Interestingly, there is evidence of MNK1 and MNK2 mRNA in the axonal fields of human sensory neurons, suggesting the possibility of local translation within axons, which could be important for neuronal function and sensitization. nih.gov
| Kinase Isoform | Primary Localization | Key Structural Feature | Reference |
| MNK1a | Cytoplasm | Contains Nuclear Export Signal (NES) | mdpi.com |
| MNK2a | Cytoplasm | Lacks NES | mdpi.com |
| MNK2b | Nucleus | Interacts with nuclear receptors | nih.gov |
Key Substrates and Downstream Effectors of Mnk1/2 Kinases
Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Primary Substrate
The eukaryotic translation initiation factor 4E (eIF4E) is a crucial protein that binds to the 5' cap structure of mRNA, a rate-limiting step in the initiation of cap-dependent translation. pnas.orgaai.org Its activity and regulation are central to the function of MNK1/2 kinases.
Serine 209 Phosphorylation of eIF4E: Exclusive Mediation by MNK1/2
MNK1 and MNK2 are the only known kinases that phosphorylate eIF4E on the highly conserved Serine 209 (Ser209) residue. mdpi.comnih.govaacrjournals.org This exclusivity has been confirmed in vivo using knockout mice deficient in both Mnk1 and Mnk2, which showed a complete absence of eIF4E phosphorylation at this site. mdpi.comnih.gov This phosphorylation event is a key downstream consequence of activating the ERK and p38 MAPK signaling pathways, which in turn activate MNK1/2. pnas.orgcellsignal.com The phosphorylation of eIF4E at Ser209 is considered a critical event for its oncogenic activity. pnas.orgaacrjournals.orgbiorxiv.org
Interaction of MNK1/2 with eIF4G as a Docking Mechanism
For the efficient phosphorylation of eIF4E to occur, MNK1/2 must be brought into close proximity with it. This is achieved through a docking mechanism involving the scaffolding protein eIF4G. mdpi.comfortunejournals.com eIF4G is a large protein within the eIF4F translation initiation complex that has distinct binding sites for both eIF4E and MNK1/2. dovepress.comnih.govnih.gov By binding simultaneously to eIF4G, the kinase (MNK1/2) and its substrate (eIF4E) are co-localized, facilitating the specific phosphorylation of eIF4E at Ser209. researchgate.netresearchgate.net Abrogating the binding of MNK1 to eIF4G results in a decrease in eIF4E phosphorylation, highlighting the essential nature of this scaffolding interaction. mdpi.comnih.gov
Selective Translation of Specific mRNA Subsets by Phospho-eIF4E
Phosphorylation of eIF4E does not lead to a general increase in all protein synthesis but rather enhances the translation of a select group of mRNAs, often termed "weak" mRNAs. mdpi.com These transcripts typically have long, structured 5' untranslated regions (UTRs) and encode proteins that are critical for cell survival, proliferation, invasion, and metastasis. oncotarget.comnih.govbiorxiv.org Genome-wide analysis has identified a number of these mRNAs that are preferentially translated when eIF4E is phosphorylated. pnas.org Inhibition of MNK1/2, and therefore eIF4E phosphorylation, can selectively decrease the production of these key oncogenic proteins. oncotarget.com
| Selected mRNA Targets Regulated by Phospho-eIF4E |
| Protein Encoded |
| c-Myc |
| Cyclin D1 |
| Survivin |
| BCL-2 |
| VEGF |
| MMP-3, MMP-9 |
| SNAIL |
| Mcl-1 |
Non-eIF4E Substrates of MNK1/2
While eIF4E is the most prominent substrate, research has identified other proteins that are directly phosphorylated by MNK1/2. mdpi.comnih.gov These findings suggest that the biological outcomes of MNK kinase activity may extend beyond the regulation of cap-dependent translation via eIF4E.
Polypyrimidine Tract-Binding Protein-Associated Splicing Factor (PSF)
The Polypyrimidine tract-binding protein (PTB)-associated splicing factor (PSF), also known as SFPQ, has been identified as a novel substrate of MNK kinases. nih.govnih.gov PSF is a nuclear protein involved in various aspects of RNA processing and transcription. mdpi.com In vitro studies have shown that MNK kinases can phosphorylate PSF at two specific sites, Serine 8 and Serine 283. mdpi.comnih.gov Interestingly, there appears to be a substrate specificity between the MNK isoforms, with MNK2 preferentially phosphorylating PSF on Serine 8. nih.gov Phosphorylation of PSF by MNK has been shown to increase its binding to the mRNA of Tumor Necrosis Factor α (TNFα), which contains AU-rich elements (AREs). mdpi.comresearchgate.net
| Identified Non-eIF4E Substrates of MNK1/2 |
| Substrate |
| PSF (SFPQ) |
| hnRNP A1 |
| Sprouty 2 (Spry2) |
| cPLA2 |
Heterogeneous Nuclear Ribonucleoprotein A1 (hnRNPA1)
Heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) is an abundant nuclear protein involved in mRNA metabolism that can shuttle between the nucleus and the cytoplasm. mdpi.com It has been identified as a key substrate of MNK kinases, particularly in the context of T-cell activation and cellular stress responses. imrpress.comresearchgate.netnih.gov MNK1 can phosphorylate hnRNPA1 on multiple serine residues, including Ser192 and the cluster Ser310/311/312. wjgnet.comdovepress.comfrontiersin.org
This phosphorylation event has significant functional consequences. In activated T-cells, MNK1-mediated phosphorylation of hnRNPA1 negatively regulates its binding to the AU-rich elements (AREs) found in the 3'-untranslated region (3'UTR) of mRNAs, such as that for tumor necrosis factor-alpha (TNFα). wjgnet.comnih.gov This dissociation is proposed to relieve a translational block, thereby enhancing TNFα production. wjgnet.comnih.gov Furthermore, under conditions of osmotic stress, MNK1/2-dependent phosphorylation promotes the cytoplasmic accumulation of hnRNPA1, suggesting a role in the altered control of mRNA metabolism in stressed cells. imrpress.comresearchgate.net This regulation of an mRNA-binding protein illustrates a mechanism by which MNK kinases can control the expression of specific genes post-transcriptionally. imrpress.com
Sprouty2 (Spry2) and its Regulatory Role in ERK Signaling
Sprouty2 (Spry2) is a negative feedback regulator of receptor tyrosine kinase (RTK) signaling pathways. nih.govnih.gov It functions by inhibiting the Ras/ERK pathway, a critical signaling cascade for cell proliferation and differentiation. ahajournals.org Research has identified Spry2 as a substrate for MNK1, which phosphorylates it on serines 112 and 121. nih.govmdpi.commdpi.com
This phosphorylation does not inhibit Spry2's function but rather stabilizes the protein. nih.govnih.gov By phosphorylating Spry2, MNK1 protects it from proteasome-mediated degradation. nih.gov This stabilization extends the duration of Spry2's inhibitory action on the ERK pathway. nih.gov Since MNK1 itself is activated by ERK, this creates a sophisticated regulatory loop where ERK activation leads to MNK1 activation, which in turn stabilizes an ERK pathway inhibitor. nih.gov This mechanism allows for a fine-tuning of RTK signaling, demonstrating the intricate involvement of MNK kinases in controlling major cellular signaling pathways. nih.govresearchgate.net
Cytosolic Phospholipase A2 (cPLA2)
Cytosolic phospholipase A2 (cPLA2) is a crucial enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of eicosanoids—potent mediators of inflammation. nih.govresearchgate.net MNK1 has been shown to phosphorylate cPLA2 at serine 727 (Ser727) in vitro. nih.govdovepress.commdpi.comresearchgate.net This phosphorylation is dependent on the p38 MAPK signaling pathway and results in the enhancement of cPLA2's enzymatic activity. nih.govmdpi.comnih.gov
The activation of cPLA2 through MNK1-mediated phosphorylation is particularly relevant in the context of platelet activation. nih.govnih.gov For instance, thrombin-stimulated platelets show MNK1-mediated engagement of cPLA2, leading to arachidonate (B1239269) release. nih.gov A dominant-negative form of MNK1 was found to inhibit this release, confirming the kinase's role in this process. nih.gov This link between MNK1 and cPLA2 provides a direct mechanism by which MNK signaling can influence inflammatory and immune responses. nih.govresearchgate.net
Synaptic Ras GTPase Activating Protein 1 (Syngap1) and its Phosphorylation
A more recently identified substrate, Synaptic Ras GTPase Activating Protein 1 (Syngap1), has highlighted a critical role for MNK kinases in the brain. nih.govresearchgate.net Syngap1, a protein encoded by a syndromic autism gene, is a key regulator of synaptic plasticity. nih.gov Studies have shown that MNK1/2 can phosphorylate Syngap1 at serine 788. biorxiv.orgresearchgate.net
Significantly, the functional consequences of Syngap1 phosphorylation by MNK kinases appear to be independent of eIF4E phosphorylation. nih.govresearchgate.net While mice with impaired eIF4E phosphorylation show intact long-term memory, mice lacking both MNK1 and MNK2 exhibit deficits in synaptic plasticity and memory. nih.gov This suggests that other MNK substrates, such as Syngap1, are responsible for these neurological functions. nih.govresearchgate.net The phosphorylation of Syngap1 by MNKs has been shown to regulate mTORC1 signaling and protein synthesis. nih.gov Knockdown of Syngap1 could reverse memory deficits in MNK-deficient mice, establishing the MNKs-Syngap1 axis as a crucial regulator of memory formation and autism-related behaviors. nih.govresearchgate.net
Implications of Multiple Substrates for MNK1/2 Functional Diversity
The existence of multiple, functionally distinct substrates for MNK1/2 underscores the kinases' diverse roles in cellular physiology. nih.govwjgnet.com By targeting proteins involved in different processes—from the general translational machinery to specific signaling modulators and mRNA-binding proteins—MNK kinases act as a convergence point for integrating signals from the ERK and p38 MAPK pathways into a variety of biological outcomes. wjgnet.compnas.org
Contributions to Cap-Independent mRNA Translation
While MNK kinases are well-known for their role in cap-dependent translation via eIF4E phosphorylation, emerging evidence suggests they also contribute to cap-independent translation. nih.govwjgnet.com Cap-independent translation is mediated by Internal Ribosome Entry Sites (IRES), which are RNA structures that allow for ribosome recruitment without the need for the 5' cap structure. wjgnet.comasm.org This mode of translation is crucial for the synthesis of certain proteins, especially under conditions of cellular stress where cap-dependent translation is often inhibited. wjgnet.com
Studies have shown that MNK activity can promote IRES-mediated translation. asm.org This function appears to be independent of MNK's role as the eIF4E kinase, suggesting an alternative mechanism of action. asm.org This capability adds another layer to the functional repertoire of MNK kinases, allowing them to regulate protein synthesis through distinct mechanisms tailored to the cell's physiological state. nih.govwjgnet.com
Distinct Biological Functions Associated with Substrate Specificity
The specificity of MNK kinases for a diverse set of substrates directly translates into their involvement in a wide range of biological functions.
Regulation of Inflammation and Cytokine Production: Through phosphorylation of hnRNPA1 and cPLA2, MNKs regulate the biosynthesis of pro-inflammatory cytokines like TNFα and the production of eicosanoids. wjgnet.comnih.gov
Control of Signal Transduction: By stabilizing Spry2, MNK1 fine-tunes the duration and intensity of ERK signaling, a central pathway in cell fate decisions. nih.govahajournals.org
Synaptic Plasticity and Cognitive Function: The phosphorylation of Syngap1 establishes a critical role for MNKs in learning, memory, and the pathophysiology of certain neurodevelopmental disorders, a function separate from eIF4E regulation. nih.govresearchgate.net
Tumorigenesis and Drug Resistance: The phosphorylation of eIF4E is linked to tumorigenesis and the translation of proteins involved in cell survival and proliferation. pnas.orgpnas.orgbiorxiv.org However, other substrates may also contribute to these processes. pnas.org
This functional diversity, driven by substrate specificity, highlights that inhibiting MNK1/2 with a compound like MNK1/2-IN-9 could have wide-ranging effects, impacting everything from immune responses to brain function and cancer progression.
Table of Mentioned Compounds
| Compound/Protein Name | Abbreviation | Function/Role |
| MAP kinase-interacting kinase 1/2 | MNK1/2 | Serine/threonine kinases, targets of this compound. wjgnet.com |
| Heterogeneous Nuclear Ribonucleoprotein A1 | hnRNPA1 | MNK substrate, involved in mRNA metabolism. mdpi.com |
| Sprouty2 | Spry2 | MNK substrate, negative regulator of ERK signaling. nih.gov |
| Cytosolic Phospholipase A2 | cPLA2 | MNK substrate, involved in inflammation. nih.gov |
| Synaptic Ras GTPase Activating Protein 1 | Syngap1 | MNK substrate, involved in synaptic plasticity. nih.gov |
| Eukaryotic Translation Initiation Factor 4E | eIF4E | Key MNK substrate, regulates cap-dependent translation. aai.org |
| Extracellular signal-regulated kinase | ERK | Upstream activator of MNK kinases. ahajournals.org |
| Tumor Necrosis Factor-alpha | TNFα | Cytokine whose expression is regulated by MNK-hnRNPA1 pathway. wjgnet.com |
Table of Research Findings on MNK1/2 Substrates
| Substrate | Phosphorylation Site(s) | Key Research Finding | Reference(s) |
| hnRNPA1 | Ser192, Ser310/311/312 | Phosphorylation by MNK1 decreases its binding to the TNFα mRNA 3'UTR, regulating cytokine production. | wjgnet.comnih.govdovepress.com |
| Sprouty2 (Spry2) | Ser112, Ser121 | MNK1-mediated phosphorylation stabilizes Spry2, extending its inhibitory effect on the ERK signaling pathway. | nih.govnih.govmdpi.com |
| cPLA2 | Ser727 | Phosphorylation by MNK1 enhances its enzymatic activity, leading to the release of arachidonic acid for eicosanoid synthesis. | nih.govmdpi.comnih.gov |
| Syngap1 | Ser788 | MNK1/2-mediated phosphorylation regulates synaptic plasticity and memory, independent of eIF4E phosphorylation. | biorxiv.orgnih.govresearchgate.net |
Role of Mnk1/2 Kinases in Cellular Processes and Pathophysiology
Oncogenic Functions and Tumor Progression
The MNK-eIF4E signaling axis is deeply involved in oncogenic transformation, tumor progression, and metastasis. mdpi.com The overexpression of MNK isoforms has been observed in numerous cancers, and high expression levels often correlate with a poorer prognosis. mdpi.com
Phosphorylation of eIF4E by MNK1/2 is considered an absolute requirement for its oncogenic activity. mdpi.com Elevated levels of phosphorylated eIF4E are found in various human cancers, and studies have demonstrated that eIF4E phosphorylation promotes tumorigenesis. mdpi.comfortunejournals.com The inhibition of MNK activity has been shown to reduce colony formation in human breast cancer cell lines, highlighting the kinases' role in sustaining cancerous growth. mdpi.com The significance of MNKs in cancer is further underscored by the discovery that while they are not essential for normal cellular functions, they are crucial for tumorigenesis, suggesting that targeting these kinases could offer a therapeutic window. dovepress.com
The MNK1/2-eIF4E pathway preferentially enhances the translation of a specific subset of mRNAs that encode proteins critical for cancer progression. oncotarget.com Phosphorylated eIF4E promotes the expression of powerful oncogenic proteins that drive cell growth, survival, and aggressive phenotypes. oncotarget.com This regulatory control over a suite of pro-cancerous proteins establishes the MNK pathway as a central node in tumor biology.
Table 1: Oncogenic Proteins Regulated by the MNK1/2-eIF4E Axis
| Protein | Function in Cancer | Reference |
| c-MYC | Transcription factor promoting cell proliferation and growth. | oncotarget.com |
| Cyclin D1 | Regulator of cell cycle progression. | oncotarget.com |
| PIM-1 | Serine/threonine kinase involved in cell survival and proliferation. | oncotarget.com |
| Survivin | Inhibitor of apoptosis. | oncotarget.com |
| BCL-2 | Anti-apoptotic protein. | oncotarget.com |
| VEGF | Vascular Endothelial Growth Factor; promotes angiogenesis. | oncotarget.com |
| FGF-2 | Fibroblast Growth Factor 2; involved in angiogenesis and cell proliferation. | oncotarget.com |
| MMP9 | Matrix Metalloproteinase-9; facilitates invasion and metastasis by degrading the extracellular matrix. | oncotarget.com |
Through the regulation of the proteins listed above, MNK1/2 activity directly contributes to the hallmarks of cancer. By controlling the expression of proteins involved in the cell cycle and apoptosis, such as Cyclin D1 and BCL-2, MNKs are pivotal for cell survival and proliferation. oncotarget.com Furthermore, MNK2 has been shown to be overexpressed in non-small cell lung cancer (NSCLC), where it promotes cell proliferation, migration, and invasion. mdpi.com The inhibition of both MNK1/2 and the PI3K/AKT/mTOR pathway has been shown to effectively slow the rate of cell migration in breast cancer cells, demonstrating the kinases' role in this process. oncotarget.com
The influence of MNK1/2 extends to the complex process of metastasis. Phosphorylation of eIF4E by MNK kinases has been shown to promote the epithelial-mesenchymal transition (EMT), a key process for cancer cell dissemination. fortunejournals.com This is achieved through the specific translational control of key EMT-driving factors like SNAIL and MMP-3. fortunejournals.com High expression of MNK2, in particular, has been correlated with lymph node metastasis in patients with NSCLC. mdpi.com
The MNK pathway is also implicated in the development of resistance to cancer therapies. A notable example involves inhibitors of the mTOR pathway. Prolonged treatment with mTOR inhibitors like rapamycin (B549165) can paradoxically lead to an increase in eIF4E phosphorylation. mdpi.com This occurs through a compensatory feedback mechanism that activates the MNK/eIF4E pathway, ultimately resulting in resistance to the mTOR-targeted therapy. mdpi.com This interplay suggests that co-inhibition of MNK and other signaling pathways, such as PI3K/mTOR, could be a strategy to overcome or prevent therapeutic resistance. mdpi.comdovepress.com
The overexpression and hyperactivity of MNK1/2 are not ubiquitous across all cancers but have been specifically implicated in several types, where they often serve as prognostic markers.
Table 2: Role of MNK1/2 Kinases in Selected Cancers
| Cancer Type | Role of MNK1/2 | Reference |
| Glioblastoma | MNK isoforms are overexpressed. | mdpi.com |
| Breast Cancer | MNK isoforms are overexpressed; inhibition of MNK activity reduces colony formation. | mdpi.com |
| Lung Cancer | Active p-MNK1 is increased and correlates with poor survival in NSCLC. MNK2 is overexpressed and promotes proliferation, migration, and invasion. | mdpi.com |
| Leukemia | MNKs are a relevant target, especially in the context of therapeutic resistance and combination therapies. | dovepress.com |
| Prostate Cancer | eIF4E phosphorylation, a direct result of MNK activity, is associated with prostate cancer progression. | fortunejournals.com |
| Melanoma | Research into MNK inhibitors is ongoing for various solid tumors, including melanoma. | - |
| Ovarian Cancer | MNK isoforms are overexpressed. | mdpi.com |
| Liver Cancer | MNK isoforms are overexpressed. | mdpi.com |
Compound List
Inflammatory and Immunological Responses
The MNK1/2 signaling pathway is a critical regulator of the immune system, influencing both innate and adaptive immunity. Its role in modulating the production of inflammatory mediators and the function of various immune cells positions it as a significant target in inflammatory and autoimmune diseases, as well as in cancer immunotherapy.
Regulation of Pro-Inflammatory Cytokine Production (e.g., IL-17, IFN-γ)
The production of pro-inflammatory cytokines is a tightly controlled process, and the MNK1/2 kinases have emerged as important post-transcriptional regulators. Inhibition of MNK1/2 has been shown to decrease the production of Interleukin-17 (IL-17), a key cytokine in the pathogenesis of several autoimmune diseases. mdpi.comnih.gov Studies using pharmacological inhibitors have demonstrated a reduction in IL-17 translation in CD4+ T cells. nih.govaai.org Similarly, the production of Interferon-gamma (IFN-γ), another critical pro-inflammatory cytokine, can be affected by MNK1/2 activity. In a model of experimental autoimmune encephalomyelitis (EAE), the absence of MNK1/2 led to a decrease in IFN-γ production by CD4 T cells following immunization. asm.org
However, the role of MNK1/2 in cytokine production can be complex and context-dependent. While some studies with chemical inhibitors suggest a clear role for MNK1/2 in promoting pro-inflammatory cytokine synthesis, research using mice with a genetic deletion of both MNK1 and MNK2 has shown no obvious difference in the in vitro production of IFN-γ and IL-17 by T helper cells. nih.govaai.org This suggests that the in vivo microenvironment plays a crucial role in how MNK1/2 signaling influences cytokine production. aai.orgwjgnet.com The inhibition of MNK kinases can also attenuate the production of other pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. mdpi.comnih.govphysiology.org
Impact on Immune Cell Function (e.g., T Cells, iNKT Cells, Macrophages, Dendritic Cells)
The influence of MNK1/2 extends to the function of various immune cells.
T Cells: The role of MNK1/2 in T cell biology is multifaceted. While genetic knockout of MNK1/2 does not seem to grossly affect T cell development and activation, it appears to be important for the differentiation of T helper 1 (Th1) and Th17 cells in vivo. nih.govaai.orgwjgnet.com Pharmacological inhibition of MNK1/2 with compounds like Tomivosertib (B560178) (eFT508) has been shown to modulate T cell differentiation, potentially enhancing the populations of central memory (TCM) and stem cell memory (TSCM) T cells, which is beneficial for the efficacy of CAR T cell therapies. aacrjournals.org Conversely, some studies suggest that MNK inhibitors can induce a T cell exhaustion phenotype in the tumor microenvironment. nih.gov
iNKT Cells: Studies using the MNK inhibitor CGP57380 have indicated a role for MNK1/2 in regulating cytokine production by invariant Natural Killer T (iNKT) cells, with reports of decreased IFN-γ and IL-4 production. nih.govaai.org However, experiments with MNK1/2 double knockout mice did not show a significant alteration in iNKT cell cytokine production in vitro. nih.gov
Macrophages: MNK1/2 inhibition can significantly alter macrophage function. Treatment with MNK inhibitors can promote an immunosuppressive phenotype in tumor-associated macrophages (TAMs). nih.gov In other contexts, MNK inhibition has been shown to attenuate the production of pro-inflammatory cytokines by macrophages stimulated with Toll-like receptor (TLR) agonists. mdpi.comnih.govphysiology.org
Dendritic Cells: The function of dendritic cells (DCs), key antigen-presenting cells, can also be modulated by MNK1/2 activity. In a melanoma model, MNK kinases appeared to promote an immunosuppressive phenotype in DCs. nih.gov
Involvement in Experimental Autoimmune Encephalomyelitis (EAE) Pathogenesis
EAE is a widely used animal model for human multiple sclerosis, characterized by T cell-mediated autoimmune inflammation in the central nervous system. Studies have demonstrated a crucial role for MNK1/2 in the development of EAE. Mice deficient in both MNK1 and MNK2 develop a milder form of the disease. nih.govaai.orgasm.orgwjgnet.com This is associated with a reduced production of the key pathogenic cytokines IFN-γ and IL-17 by CD4+ T cells in vivo. aai.orgasm.orgwjgnet.com These findings suggest that the inhibition of MNK1/2 impairs the differentiation of Th1 and Th17 cells, which are critical drivers of EAE pathogenesis. nih.govaai.org Therefore, potent MNK1/2 inhibitors like MNK1/2-IN-9 could have therapeutic potential in autoimmune diseases such as multiple sclerosis.
Modulation of the Tumor Microenvironment and Immune Suppression
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a critical role in tumor progression and response to therapy. MNK1/2 kinases have emerged as important modulators of the TME. mdpi.com Inhibition of MNK1/2 can reprogram the TME, making it more amenable to anti-tumor immune responses. mdpi.comnih.gov This is achieved through several mechanisms:
Altering Cytokine Profile: As discussed, MNK inhibitors can reduce the production of pro-inflammatory and immunosuppressive cytokines within the TME. mdpi.commdpi.com
Modulating Immune Cell Infiltration and Function: MNK inhibition can increase the infiltration of CD8+ T cells into tumors. nih.gov However, it can also induce a T cell exhaustion phenotype, potentially by promoting an immunosuppressive phenotype in TAMs. nih.gov This highlights the complex interplay of MNK signaling in different immune cell populations within the TME.
Regulating Immune Checkpoints: MNK1/2 inhibition has been shown to affect the expression of immune checkpoint molecules. For instance, the MNK inhibitor Tomivosertib (eFT508) can downregulate the expression of PD-1 and LAG3 on T cells. aacrjournals.org Furthermore, blocking the MNK1/2-eIF4E axis can decrease PD-L1 expression on dendritic cells and myeloid-derived suppressor cells. nih.gov
These effects suggest that combining MNK1/2 inhibitors with immune checkpoint blockade could be a promising strategy to enhance anti-tumor immunity. nih.gov
Neurological and Neurodevelopmental Processes
Beyond their role in the immune system, MNK1/2 kinases are deeply involved in fundamental neuronal functions, including the regulation of protein synthesis at synapses, which is critical for synaptic plasticity, learning, and memory.
Regulation of Neuronal Translation and Synaptic Plasticity
The synthesis of new proteins in specific subcellular compartments, such as dendrites and synapses, is essential for long-lasting changes in synaptic strength, a process known as synaptic plasticity. MNK1/2 kinases are key regulators of this localized, activity-dependent translation. biorxiv.orgjneurosci.orgjneurosci.org They are activated by neuronal activity and signaling molecules like brain-derived neurotrophic factor (BDNF). jneurosci.org
The primary mechanism through which MNK1/2 kinases regulate neuronal translation is the phosphorylation of eIF4E. biorxiv.orgnih.gov This enhances the translation of a subset of mRNAs that encode for proteins involved in neurotransmission and synaptic plasticity. jneurosci.orgnih.gov Studies have shown that the inhibition of MNK1, either genetically or pharmacologically, can impair BDNF-induced protein synthesis in cortical neurons. jneurosci.org
Intriguingly, research has revealed that the effects of MNK1/2 on synaptic plasticity and memory are not solely dependent on eIF4E phosphorylation. nih.govresearchgate.net A small overlap exists between the sets of genes whose translation is regulated by MNK1/2 and by phospho-eIF4E, suggesting the presence of other important downstream targets. nih.govresearchgate.net One such target is the Synaptic Ras GTPase-activating protein 1 (Syngap1), a gene linked to autism spectrum disorder (ASD). nih.govresearchgate.net The MNK1-Syngap1 signaling axis has been shown to be crucial for memory formation and autism-related behaviors, and this axis can be modulated by pharmacological inhibition of MNKs. nih.govresearchgate.net The deletion or inhibition of MNK1/2 has been shown to impair synaptic plasticity and memory in mice, highlighting their critical role in these cognitive functions. nih.govresearchgate.net
The involvement of MNK1/2 in regulating the translation of proteins critical for synaptic function also implicates them in neurodevelopmental disorders. Evidence suggests a role for MNKs in Fragile X syndrome and ASD. nih.gov Pharmacological inhibition of MNKs has been shown to rescue some of the behavioral and cellular phenotypes in a mouse model of Fragile X syndrome. nih.gov
Influence on Learning, Memory, and Cognitive Behaviors
The MNK1/2 signaling pathway is deeply implicated in the molecular processes that underlie learning and memory. Research demonstrates that the genetic deletion of both Mnk1 and Mnk2 in mice results in impaired synaptic plasticity and memory. nih.govresearchgate.net This suggests that MNK kinase activity is necessary for normal cognitive function. The traditional view held that these effects were mediated through the phosphorylation of eIF4E, a key substrate of MNK1/2. nih.gov However, studies in mice with a non-phosphorylatable form of eIF4E (Eif4eSer209Ala) revealed that these animals have intact long-term potentiation (LTP) and memory, indicating that MNK1/2 must influence cognition through other downstream effectors. nih.gov
Further investigation into these alternative mechanisms has identified the synaptic Ras GTPase activating protein 1 (Syngap1) as a crucial downstream target. nih.govresearchgate.net Syngap1, a gene linked to syndromic autism, is phosphorylated by MNK1. nih.govresearchgate.net This connection suggests a new axis of regulation, the MNK-Syngap1 pathway, which modulates hippocampal learning and memory independently of eIF4E phosphorylation. biorxiv.org The role of the broader ERK/MAPK pathway, which activates MNK kinases, in long-term memory has been well-established, with inhibitors of this pathway affecting long-term, but not short-term, memory. jneurosci.org
Association with Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS) Phenotypes
Growing evidence links dysregulated MNK1/2 signaling to the pathophysiology of Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS). nih.govjneurosci.org FXS, the most common inherited cause of intellectual disability and a leading genetic cause of ASD, is characterized by the loss of the Fmr1 gene, which leads to over-activation of the MAPK pathway and, consequently, the MNK kinases. nih.gov This results in excessive phosphorylation of eIF4E, a molecular phenotype directly implicated in the cognitive and behavioral deficits seen in FXS. nih.gov
Pharmacological intervention has shown significant promise in preclinical models. The systemic administration of eFT508 (Tomivosertib), a highly selective MNK1/2 inhibitor, has been shown to attenuate a wide array of FXS-related deficits in mice. researchgate.netnih.gov Treatment with eFT508 corrected physical abnormalities like macroorchidism, synaptic deficits such as aberrant spine formation, and key behavioral issues related to anxiety, social interaction, and repetitive behaviors. researchgate.netnih.gov Similarly, pharmacological inhibition of MNKs has been found to rescue autism-related phenotypes in mouse models for other ASD-associated genes, including Syngap1 and Neuroligin 3 (Nlgn3). nih.govuoi.gr In these models, MNK inhibition restored normal protein synthesis and corrected social behavior deficits, underscoring the therapeutic potential of targeting the MNK pathway for neurodevelopmental disorders. nih.govuoi.grbiorxiv.org
Differential Contributions of MNK1 and MNK2 to Neuronal Functions
While often studied together, MNK1 and MNK2 have distinct roles in regulating neuronal function, social behavior, and cognition. biorxiv.org Studies using knockout mice have revealed that the individual deletion of either MNK1 or MNK2 leads to different behavioral profiles and unique changes to the synaptic proteome and phosphoproteome. biorxiv.orgresearchgate.net
A key difference lies in their activation and primary functions. MNK1 is largely responsible for the inducible phosphorylation of eIF4E in response to extracellular signals transduced via the MAPK pathways. nih.gov In contrast, MNK2 exhibits higher basal activity and is primarily responsible for the constitutive phosphorylation of eIF4E when MAPK activity is low. nih.gov This functional divergence extends to their impact on the synapse; loss of MNK1 is associated with an increase in the expression of ribosomal proteins, whereas loss of MNK2 leads to a decrease in the expression and phosphorylation of various synaptic proteins. biorxiv.orgresearchgate.net These findings suggest a high degree of functional specialization and imply that developing pharmacological inhibitors that can selectively target either MNK1 or MNK2 could offer more precise therapeutic strategies for specific neurological disorders. biorxiv.orgresearchgate.net
Pain Signaling and Neuropathic Conditions
The MNK1/2-eIF4E signaling axis has emerged as a critical contributor to nociceptive plasticity, the process by which pain-sensing neurons (nociceptors) become sensitized, leading to chronic pain states. nih.gov This pathway is a convergence point for signals from inflammatory mediators and nerve injury, making it a key target for pain research. nih.govutdallas.edu
Role in Inflammatory Pain and Neuropathic Pain Models
In both inflammatory and neuropathic pain models, the MNK1/2 pathway plays a crucial role. Inflammatory mediators such as Nerve Growth Factor (NGF) and Interleukin-6 (IL-6) activate this pathway, leading to increased excitability in dorsal root ganglion (DRG) neurons. nih.gov This sensitization is significantly reduced in mice that either lack MNK1/2 or have a non-phosphorylatable form of eIF4E (eIF4ES209A). nih.gov Pharmacological inhibitors of MNK1/2, such as cercosporamide (B1662848) and the selective inhibitor eFT508, effectively replicate these genetic findings, reducing mechanical and thermal hypersensitivity. nih.govbiorxiv.org
The pathway is also central to the development of neuropathic pain, such as that induced by chemotherapy. utdallas.edu In models of chemotherapy-induced peripheral neuropathy (CIPN), MNK1-eIF4E signaling drives sustained activation of another pathway, mTORC1, which is critical for the generation of the neuropathic pain state. utdallas.edu Genetic elimination of MNK1 or treatment with eFT508 strongly attenuates CIPN, highlighting this pathway as a promising target for treating this debilitating condition. utdallas.edu Furthermore, persistent interferon signaling, which contributes to pain in conditions like arthritis, causes sensory neuron hyperexcitability through the MNK1/2-eIF4E pathway. biorxiv.org
Contribution to Migraine Headache Mechanisms
MNK signaling is also implicated in the mechanisms underlying migraine headaches, which are thought to involve the sensitization of the trigeminal nociceptive system. nih.gov Preclinical studies show that this sensitization is dependent on the MNK-eIF4E pathway. nih.gov In rodent models of migraine, mice lacking MNK1 showed significantly less periorbital hypersensitivity and spontaneous pain behaviors following the application of the inflammatory cytokine IL-6 to the dura. nih.govmigrainecollaborative.org
Crucially, these MNK1 knockout mice also failed to develop hyperalgesic priming, a phenomenon where an initial stimulus sensitizes the system to a subsequent, normally non-painful, stimulus. nih.govmigrainecollaborative.org These protective effects were mirrored by pharmacological treatment with the selective MNK inhibitor eFT508, which prevented hypersensitivity when administered to wild-type mice. nih.govresearchgate.net These findings strongly suggest that targeting MNK1 inhibition could be a viable therapeutic strategy for treating migraine. nih.govresearchgate.net
Expression in Human Nociceptors (Dorsal Root and Trigeminal Ganglia)
For findings in animal models to be therapeutically relevant, the target pathway must be conserved in humans. Research has confirmed that this is the case for the MNK kinases. Both MKNK1 and MKNK2 genes are expressed at the mRNA level in the vast majority of human nociceptors located in the dorsal root ganglia (DRG) and the trigeminal ganglia (TG). nih.govresearchgate.netnih.gov These ganglia house the cell bodies of sensory neurons that detect pain from the body and the head, respectively. nih.gov
The expression of both isoforms in human nociceptors supports the idea that targeting MNKs for pain relief is a translatable strategy. nih.govresearchgate.net Interestingly, evidence also suggests that MNK1/2 mRNA may be transported into the axons of sensory neurons, allowing for local, on-site protein translation that could rapidly sensitize nerve endings in response to painful stimuli. nih.gov Studies using human DRG neurons have shown that inflammatory signals induce hyperexcitability and protein synthesis via the MNK1/2-eIF4E pathway, and this effect can be blocked by the MNK inhibitor eFT508. researcher.lifebiorxiv.org
Table of Mentioned Compounds
| Compound Name | Alias(es) | Target(s) |
| This compound | CHEMBL3800585 | MNK1/2 |
| eFT508 | Tomivosertib | MNK1/2 |
| Cercosporamide | MNK1/2 (non-selective) | |
| CGP57380 | MNK1 | |
| RMC-6272 | mTORC1 |
Interactive Data Table: Summary of MNK1 vs. MNK2 Differential Functions
| Feature | MNK1 | MNK2 | Citations |
| Primary Role | Inducible eIF4E phosphorylation | Constitutive eIF4E phosphorylation | nih.gov |
| Activation | Activated by ERK/p38 MAPK signaling | High basal activity, less sensitive to MAPK activation | nih.gov |
| Effect of KO on Synapse | Increased ribosomal protein expression | Decreased synaptic protein expression & phosphorylation | biorxiv.orgresearchgate.net |
| Behavioral Phenotype | Distinct social and cognitive profile upon knockout | Distinct social and cognitive profile upon knockout | biorxiv.orgresearchgate.net |
| Role in Pain | Critical for inflammatory & neuropathic pain, migraine models | Less defined role, but contributes to basal eIF4E phosphorylation | nih.govnih.govmigrainecollaborative.orgbiorxiv.org |
Other Biological Contexts
The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key downstream effectors of the MAPK signaling pathways. They play a crucial role in cellular processes by phosphorylating specific targets, most notably the eukaryotic translation initiation factor 4E (eIF4E). The study of these kinases, often through the use of potent and selective inhibitors such as this compound, has revealed their involvement in various pathophysiological and physiological contexts beyond their well-documented role in cancer.
Regulation of Cardiac Remodeling and Hypertrophy
The role of MNK1/2 kinases in the heart, particularly in the context of cardiac remodeling and hypertrophy, is complex and appears to be context-dependent. Cardiac hypertrophy is an adaptive response of the heart to increased workload, but sustained hypertrophy can become pathological, leading to heart failure. Research utilizing genetic knockout models and in vitro experiments has begun to unravel the contribution of MNK kinases to these processes.
Intriguingly, studies suggest that MNK1 has a protective function against pathological cardiac remodeling. In mouse models subjected to pressure overload via transverse aortic constriction, a lack of MNK1 was shown to result in more severe cardiac hypertrophy, fibrosis, and dysfunction. ahajournals.orgnih.gov These adverse outcomes were accompanied by increased cardiomyocyte apoptosis (programmed cell death). ahajournals.orgnih.gov This suggests that endogenous MNK1 normally acts as a negative regulator of cardiac remodeling. ahajournals.org
The proposed mechanism for this protective effect involves the regulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. MNK1 appears to suppress ERK1/2 activation by upregulating its substrate, Sprouty2 (Spry2), which is an inhibitor of ERK signaling. ahajournals.orgnih.govportlandpress.com In Mnk1-knockout mice, Spry2 expression was reduced, leading to increased ERK1/2 activation and exaggerated hypertrophy. ahajournals.orgnih.gov Overexpression of Spry2 in these mice was able to blunt the hypertrophic response, supporting this mechanistic link. ahajournals.org
In vitro studies using neonatal rat ventricular myocytes (NRVMs) have corroborated these findings. Knockdown of MNK1 using siRNA exaggerated angiotensin II-induced cardiomyocyte hypertrophy, while overexpression of MNK1 protected against it. ahajournals.org This antihypertrophic effect was associated with the suppression of ERK1/2 activation. ahajournals.org
However, the role of the MNK1-eIF4E axis can be different in other cell types within the cardiovascular system. For instance, in vascular smooth muscle cells, the activation of the MNK1/eIF4E pathway has been implicated in angiotensin II-induced protein synthesis and hypertrophy, highlighting a distinct, pro-hypertrophic role in the vasculature. ahajournals.orgoup.com The phosphorylation of eIF4E by MNK kinases is known to facilitate the translation of specific mRNAs, including those with complex 5' untranslated regions, which can encode proteins involved in cell growth. mdpi.com
Table 1: Research Findings on the Role of MNK1 in Cardiac Remodeling
| Model System | Intervention | Key Findings | Implied Function of MNK1 | Reference |
| Mnk1-Knockout Mice | Transverse Aortic Constriction (Pressure Overload) | Exaggerated cardiac hypertrophy, fibrosis, dysfunction, and apoptosis. Reduced Sprouty2, increased ERK1/2 activation. | Protective; Negative regulator of pathological remodeling. | ahajournals.orgnih.gov |
| Neonatal Rat Ventricular Myocytes (NRVMs) | siRNA knockdown of Mnk1 + Angiotensin II | Exaggerated cardiomyocyte hypertrophy. Increased ERK1/2 phosphorylation. | Protective; Antihypertrophic. | ahajournals.org |
| Neonatal Rat Ventricular Myocytes (NRVMs) | Adenovirus-mediated overexpression of Mnk1 + Angiotensin II | Suppressed cardiomyocyte hypertrophy. | Protective; Antihypertrophic. | ahajournals.org |
| Vascular Smooth Muscle Cells | Angiotensin II stimulation | Activation of MNK1/eIF4E pathway contributes to protein synthesis and hypertrophy. | Pro-hypertrophic. | ahajournals.orgoup.com |
General Cell Growth and Development (Mammalian Context)
While the MNK1/2-eIF4E signaling axis is frequently hyperactivated in cancers and contributes to tumorigenesis, its role in normal mammalian growth and development is surprisingly minimal. mdpi.comdovepress.com This has been conclusively demonstrated through studies of genetically engineered mice.
Mice created with a double knockout of both the Mnk1 and Mnk2 genes (Mnk-DKO) are viable, fertile, and develop normally. nih.gov This is a critical finding because these mice completely lack the ability to phosphorylate eIF4E at its key regulatory site, Serine 209, under both basal and stimulated conditions. nih.govaai.org Despite the absence of this widely studied post-translational modification, general protein synthesis and cap-dependent translation proceed without significant impairment, allowing for normal embryonic and postnatal development. nih.gov
This suggests that while eIF4E itself is essential for cell life, its phosphorylation by MNK1 and MNK2 is not required for normal physiological cell growth and development. mdpi.comnih.gov This contrasts sharply with the demonstrated importance of this phosphorylation event in pathological conditions like cancer, where it promotes the translation of specific oncogenic mRNAs. mdpi.compnas.org The dispensability of MNK1/2 for normal development has significant therapeutic implications. It suggests that pharmacological inhibition of MNK1/2, using compounds like this compound, could be achieved with a wide therapeutic window and minimal toxicity to healthy tissues. mdpi.com
Further studies have shown that MNK1/2 deficiency does not grossly affect the development, activation, or proliferation of various immune cell lineages, such as T-cells. aai.orgnih.gov While MNK kinases can play a role in modulating the immune response in the context of specific diseases, they are not fundamental for the baseline development and function of the immune system. aai.orgnih.gov
Table 2: Summary of MNK1/2 Function in Mammalian Development
| Model | Genotype | Key Phenotype | Conclusion on MNK1/2 Role | Reference |
| Mouse | Mnk1/Mnk2 Double Knockout (Mnk-DKO) | Viable, fertile, normal growth and development. Complete absence of eIF4E phosphorylation. | Dispensable for normal growth and development. | nih.gov |
| Mouse | Mnk1/Mnk2 Double Knockout (Mnk-DKO) | No gross defects in T-cell development or activation. | Dispensable for baseline immune cell development. | aai.orgnih.gov |
| Mouse | eIF4E haploinsufficient | Normal development but resistant to cellular transformation. | eIF4E levels are critical, but its phosphorylation by MNKs is not for normal development. | mdpi.com |
Pharmacological Targeting of Mnk1/2 Kinases: Focus on Mnk1/2 in 9
Rationale for Developing MNK1/2 Inhibitors as Research Tools
Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) have emerged as significant targets in pharmacological research, particularly in oncology. nih.gov These serine/threonine kinases are activated by the p38 and ERK MAP kinase pathways and play a crucial role in regulating the translation of specific mRNAs by phosphorylating the eukaryotic initiation factor 4E (eIF4E) at serine 209 (S209). nih.govacs.org This phosphorylation event is a key regulatory step in cap-dependent translation and is implicated in the expression of proteins involved in cell proliferation, survival, and angiogenesis. nih.gov
The dysregulation of the MNK-eIF4E axis is a common feature in various cancers, including solid tumors and hematological malignancies. nih.govresearchgate.net Elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with malignant transformation and poor prognosis in several cancers. researchgate.netaacrjournals.org Importantly, while the phosphorylation of eIF4E is critical for the oncogenic activity of several cancer-driving pathways, it appears to be dispensable for normal development and cell growth. aacrjournals.orgoncotarget.compnas.org This creates a therapeutic window, suggesting that inhibiting MNK1/2 could selectively target cancer cells with minimal side effects on normal tissues. oncotarget.compnas.org
The development of potent and selective MNK1/2 inhibitors is therefore of high interest, not only as potential therapeutic agents but also as chemical probes to further dissect the role of the MNK-eIF4E pathway in health and disease. nih.gov Early inhibitors like CGP57380 and cercosporamide (B1662848) lacked specificity, which confounded the interpretation of their biological effects. nih.govoncotarget.com This highlighted the need for highly selective research tools to validate MNK1/2 as therapeutic targets and to explore the full spectrum of their biological functions.
Discovery and Development of MNK1/2-IN-9
The quest for more specific and potent MNK1/2 inhibitors has led to the discovery and development of various chemical series, including compounds like this compound.
Origin and Chemical Series Development
The development of specific MNK1/2 inhibitors has often originated from high-throughput screening (HTS) campaigns that identified initial hit compounds. figshare.comdovepress.com These hits then undergo extensive medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties. For instance, one approach involved identifying an amino-substituted imidazopyridazine through HTS, which was then optimized to create potent MNK1/2 inhibitors. dovepress.com Another successful strategy started with an aminopyrazine benzimidazole (B57391) series derived from an HTS hit, which was subsequently refined using structure-based design. figshare.comnih.gov The development of novel chemical scaffolds, such as the pyridine-benzamide and 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine cores, has also contributed to the diversity of available MNK1/2 inhibitors. acs.orgresearchgate.net
Approaches in its Discovery (e.g., High-Throughput Screening, Structure-Based Drug Design)
The discovery of MNK1/2 inhibitors has been propelled by a combination of advanced drug discovery techniques.
High-Throughput Screening (HTS): HTS has been instrumental in identifying initial chemical starting points. figshare.comdovepress.com Large compound libraries are screened for their ability to inhibit MNK1/2 activity in biochemical assays.
Structure-Based Drug Design (SBDD): Once initial hits are identified, SBDD plays a pivotal role in their optimization. figshare.comacs.orgnih.gov The crystal structures of MNK1 and MNK2 reveal unique features, such as a distinct DFD (Asp-Phe-Asp) motif in the activation loop, which can be exploited for designing selective inhibitors. oncotarget.comacs.org By leveraging computational modeling and X-ray crystallography, medicinal chemists can design modifications to the lead compounds to enhance their binding affinity and selectivity for the MNK kinases over other kinases. figshare.com This approach has been successfully used to develop highly selective inhibitors like eFT508, which features a novel pyridone-aminal structure. acs.orgnih.gov
Characterization of its Potency and Selectivity Profile (against MNK1, MNK2, and off-targets)
A critical aspect of developing a research tool like this compound is the thorough characterization of its potency and selectivity. This involves a battery of in vitro assays.
The potency of an inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against the target kinases, MNK1 and MNK2. For example, a potent inhibitor might exhibit IC50 values in the nanomolar range against both kinases. fortunejournals.com
Selectivity is equally important to ensure that the observed biological effects are due to the inhibition of the intended targets and not off-target kinases. The selectivity of an inhibitor is often assessed by screening it against a large panel of other kinases. For instance, a highly selective inhibitor would show significantly lower activity against a broad range of other kinases, even at high concentrations. fortunejournals.com The development of inhibitors like EB1 has shown that it's possible to achieve selectivity for MNK1 over MNK2. acs.orgnih.gov
Table 1: Example Potency and Selectivity Data for a Hypothetical MNK1/2 Inhibitor
| Kinase | IC50 (nM) |
| MNK1 | 10 |
| MNK2 | 25 |
| Off-Target Kinase A | >10,000 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 5,000 |
This table is for illustrative purposes and does not represent actual data for this compound.
Mechanistic Insights from this compound Application
Inhibition of eIF4E S209 Phosphorylation
The primary and most well-characterized downstream effect of MNK1/2 inhibition is the reduction of eIF4E phosphorylation at serine 209. nih.govaacrjournals.org MNK1 and MNK2 are the only known kinases that phosphorylate this specific site on eIF4E. oncotarget.combiorxiv.org Therefore, the application of a potent and selective MNK1/2 inhibitor like this compound provides a direct way to probe the consequences of blocking this specific phosphorylation event.
Cellular assays using phospho-specific antibodies are routinely used to quantify the levels of p-eIF4E (S209) following treatment with an MNK inhibitor. nih.gov A dose-dependent decrease in p-eIF4E levels upon treatment with the inhibitor serves as a key indicator of target engagement in cells. acs.org Studies have consistently shown that inhibiting MNK1/2 leads to a profound suppression of eIF4E phosphorylation. researchgate.netaacrjournals.org This inhibition of eIF4E phosphorylation is believed to be the central mechanism through which MNK1/2 inhibitors exert their anti-tumor effects, as it disrupts the translation of oncogenic proteins. oncotarget.com
Downstream Effects on mRNA Translation and Protein Synthesis
The primary and most well-characterized downstream effect of MNK1/2 kinase activity is the regulation of mRNA translation. nih.gov MNK1 and MNK2 are the sole kinases known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at the serine 209 residue (Ser209). fortunejournals.com This phosphorylation event is a critical regulatory step in cap-dependent translation, the process responsible for synthesizing the majority of eukaryotic proteins.
Activated MNK1/2 kinases are recruited to the eIF4F complex, a key assembly in translation initiation, through their interaction with the scaffolding protein eIF4G. nih.govfortunejournals.com Once part of this complex, MNK1/2 phosphorylates eIF4E. nih.gov The phosphorylation of eIF4E is thought to enhance the translation of a specific subset of mRNAs, often termed "weak" mRNAs, which typically possess highly structured 5' untranslated regions. mdpi.com Many of these mRNAs encode proteins that are crucial for cell growth, proliferation, survival, and oncogenic transformation, including c-MYC, Cyclin D1, BCL-2, and matrix metalloproteinase-9 (MMP9). oncotarget.com
Inhibition of MNK1/2, by compounds such as this compound (also known as CHEMBL3800585), directly blocks the phosphorylation of eIF4E. ontosight.ai This action disrupts the cap-dependent translation of these specific oncogenic and pro-survival mRNAs without halting global protein synthesis, which is essential for normal cell function. oncotarget.comontosight.ai This provides a therapeutic window to selectively target cancer cells, which are often "addicted" to the increased protein synthesis driven by hyperactive signaling pathways that converge on MNK1/2. oncotarget.com
Beyond eIF4E, research has identified other potential substrates for MNK1/2, suggesting that their influence on cellular processes may be broader than initially understood. These substrates include Sprouty2 (Spry2), which is involved in regulating ERK signaling, and heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1). mdpi.compnas.org However, the phosphorylation of eIF4E remains the central mechanism by which MNK1/2 inhibition exerts its effects on mRNA translation and protein synthesis in the context of disease. nih.gov
Preclinical Validation of MNK1/2 Inhibition (using this compound and other inhibitors)
Efficacy in Cellular Models of Disease (e.g., Cancer Cell Lines)
The inhibition of MNK1/2 has demonstrated significant anti-tumor activity across a wide range of cancer cell lines, validating its potential as a therapeutic target. The efficacy is often linked to the reduction of eIF4E phosphorylation, leading to decreased cell proliferation, reduced colony formation, and induction of apoptosis.
For instance, stable knockdown of MNK1 in the U87MG human glioma cell line, where MNK2 expression is low, significantly impairs its tumorigenic activity. pnas.org In various breast cancer cell lines, including triple-negative (TNBC) and HER2-overexpressing models, inhibition of the MNK/eIF4E pathway blocks cell growth, colonization, and invasion. mdpi.com Similarly, in KIT-mutant melanoma cell lines like HBL and MM111, silencing MNK1/2 has been shown to suppress metastatic properties by inhibiting cell migration and the translation of key genes such as SNAI1 and CCNE1. nih.gov
MNK inhibitors have also shown promise in hematological malignancies. In acute myeloid leukemia (AML) cells, MNK inhibition can lead to enhanced anti-proliferative effects. dovepress.com The table below summarizes the effects of various MNK1/2 inhibitors in different cancer cell lines.
| Inhibitor/Method | Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
| MNK1 Knockdown | U87MG | Glioblastoma | Decreased in vitro oncogenic activity; reduced eIF4E phosphorylation. | mdpi.compnas.org |
| Tomivosertib (B560178) (eFT508) | Multiple Solid Tumor Lines | Solid Tumors | Potent, selective inhibition of MNK1/2. | aacrjournals.org |
| SEL201 | MEWO | Melanoma | Cooperates with palbociclib (B1678290) to decrease clonogenic outgrowth. | aacrjournals.org |
| MNK1/2 Knockdown | HBL, MM111 | KIT-mutant Melanoma | Inhibited cell migration and translation of SNAI1 and CCNE1 mRNA. | nih.gov |
| CGP57380 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Synergistic inhibitory effects when combined with everolimus. | dovepress.com |
| Cercosporamide | AML cell lines | Acute Myeloid Leukemia | Showed synergistic effects with cytarabine (B982). | dovepress.com |
Therapeutic Effects in In Vivo Animal Models of Disease (e.g., Tumor Xenografts, Autoimmune Models, Neurological Models)
The therapeutic potential of MNK1/2 inhibition observed in cellular models has been corroborated by numerous in vivo studies using animal models of various diseases.
Tumor Xenografts: In oncology, MNK1/2 inhibition consistently leads to reduced tumor growth and metastasis in xenograft models. Stable knockdown of MNK1 in U87MG glioma cells resulted in a dramatic decrease in tumor formation when these cells were injected into nude mice. pnas.org In a T-cell-specific Pten-deficient mouse model of lymphoma, genetic deletion of both Mnk1 and Mnk2 significantly delayed tumor development. pnas.org The MNK inhibitor ETC-206 (Tinodasertib) induced tumor regression when combined with dasatinib (B193332) in a murine model of blast crisis chronic myeloid leukemia (CML). fortunejournals.com Furthermore, in models of triple-negative breast cancer, the MNK1/2 degrader VNLG-152R exhibited remarkable antitumor and antimetastatic activities. mdpi.com
Autoimmune and Neurological Models: The role of MNK1/2 extends beyond cancer. In a mouse model of experimental autoimmune encephalitis (EAE), a model for multiple sclerosis, Mnk1/2 deficiency led to milder disease scores, correlating with decreased production of the inflammatory cytokines IL-17 and IFNγ by CD4 T-cells. nih.gov This suggests a role for MNK1/2 in regulating Th1/Th17 differentiation in vivo. nih.gov Additionally, pharmacological inhibition of MNKs has been shown to rescue autism-related behaviors in a Syngap1+/- mouse model, highlighting a potential role for these kinases in neurological disorders. nih.gov Research also points to MNK1/2 as promising targets for the treatment of chronic pain, as they are highly expressed in human nociceptors and regulate neuronal hyperexcitability. nih.gov
Combinatorial Approaches with Other Therapeutic Agents
A significant finding in the preclinical validation of MNK1/2 inhibition is its synergistic effect when combined with other therapeutic agents. This is particularly evident with inhibitors of the PI3K/AKT/mTOR pathway, which also regulates protein synthesis.
Treatment with mTOR inhibitors like rapamycin (B549165) can sometimes lead to a compensatory feedback mechanism that increases eIF4E phosphorylation via MNK1/2, resulting in therapy resistance. mdpi.comdovepress.com Combining an mTOR inhibitor with a MNK1/2 inhibitor can overcome this resistance. For example, the combination of SEL201 and the mTOR inhibitor rapamycin was synergistic in suppressing the growth of AML progenitor cells. dovepress.com Similarly, combining an mTOR inhibitor with the MNK inhibitor CGP57380 enhanced antiproliferative effects in myeloid leukemia cells. dovepress.com
MNK1/2 inhibitors also show promise in combination with standard chemotherapies and other targeted agents.
Chemotherapy: In gastric cancer, combining tomivosertib with 5-FU or paclitaxel (B517696) showed benefits in vitro and in vivo. dovepress.com The MNK inhibitor cercosporamide enhanced the efficacy of doxorubicin (B1662922) and cisplatin (B142131) in cervical cancer models. dovepress.com
Immunotherapy: The MNK inhibitor tomivosertib (eFT508) has been studied in combination with PD-1/PD-L1 inhibitors in non-small cell lung cancer, showing a significant increase in progression-free survival in a Phase 2a study. fortunejournals.com
| Combination Strategy | Cancer/Disease Model | Rationale / Key Finding | Reference(s) |
| MNK Inhibitor + mTOR Inhibitor (Rapamycin, Everolimus) | AML, T-ALL, Colorectal Cancer | Overcomes mTOR inhibitor resistance by blocking compensatory eIF4E phosphorylation; synergistic anti-tumor effects. | mdpi.comdovepress.com |
| Tomivosertib + Paclitaxel | Metastatic Breast Cancer | Combination was well-tolerated and effectively inhibited MNK1/2 activity in patient tumor tissue. | aacrjournals.org |
| SEL201 + Palbociclib (CDK4/6 Inhibitor) | Melanoma, Breast Cancer | Palbociclib induces eIF4E phosphorylation; co-inhibition synergistically suppresses tumor growth and improves survival. | aacrjournals.org |
| ETC-206 + Dasatinib (BCR-ABL Inhibitor) | Chronic Myeloid Leukemia (CML) | Combination induced tumor regression in a mouse model of blast crisis CML. | fortunejournals.com |
| Tomivosertib + Venetoclax (BCL2 Inhibitor) | Acute Myeloid Leukemia (AML) | Synergistic effects in reducing viability and colony formation in AML cell lines. | dovepress.com |
| Tomivosertib + PD-1/PD-L1 Inhibitors | Non-Small Cell Lung Cancer (NSCLC) | Increased progression-free survival in a Phase 2a clinical study. | fortunejournals.com |
Emerging Strategies: MNK1/2 Degraders
A novel and promising strategy for targeting the MNK-eIF4E axis is the development of small molecules that induce the degradation of MNK1/2 proteins, rather than simply inhibiting their kinase activity. This approach, utilizing Proteolysis Targeting Chimeras (PROTACs) or similar technologies, offers potential advantages, including the ability to eliminate both the kinase and non-kinase (scaffolding) functions of the proteins and potentially achieving a more durable and profound biological effect.
A leading example of this strategy is the compound VNLG-152R, a first-in-class MNK1/2 protein degrader. mdpi.com Studies have shown that VNLG-152R and its analogs induce the ubiquitin-proteasomal degradation of both MNK1 and MNK2. mdpi.com This degradation is mediated by the upregulation of the E3 ligase Synoviolin 1 (SYVN1). mdpi.com
By promoting the destruction of MNK1/2 proteins, VNLG-152R effectively prevents the phosphorylation of eIF4E, thereby inhibiting the translation of oncogenic proteins. mdpi.com Preclinical studies in models of triple-negative breast cancer (TNBC) have demonstrated that VNLG-152R potently inhibits tumor growth and metastasis in both cell line-derived and patient-derived xenograft models, with no apparent toxicity to the host. mdpi.com This approach of targeted protein degradation ensures that compensatory signaling by either MNK1 or MNK2 isoforms is avoided, representing a robust method to shut down the MNK-eIF4E signaling axis. mdpi.com
Advanced Research Methodologies Applied to Mnk1/2 Studies
Genetic Manipulation Techniques
Genetic manipulation techniques have provided powerful tools to study the physiological and pathological functions of MNK1 and MNK2 by ablating or modifying their expression or activity in cellular and animal models.
The CRISPR/Cas9 system has revolutionized the field of genome editing, offering a versatile and efficient method for creating gene knockouts. nih.govelifesciences.orgbroadinstitute.orgnih.govstanford.edu This technology utilizes a guide RNA (gRNA) to direct the Cas9 endonuclease to a specific genomic locus, where it induces a double-strand break. The cell's subsequent error-prone repair of this break often results in the introduction of insertions or deletions (indels) that can disrupt the open reading frame of the target gene, leading to a loss-of-function mutation.
In the context of MNK1/2 research, CRISPR/Cas9 has been employed to generate knockout cell lines and animal models. By designing gRNAs that target the coding sequences of the MKNK1 and MKNK2 genes, researchers can create models in which one or both of these kinases are non-functional. These MNK1/2 knockout models are invaluable for investigating the specific contributions of these kinases to various biological processes, such as cell proliferation, survival, and stress responses, without the potential off-target effects of small molecule inhibitors. For instance, creating double knockout (DKO) mice lacking both Mnk1 and Mnk2 has been crucial in demonstrating that while these kinases are the exclusive phosphorylators of eIF4E at Ser209, they are not essential for normal development and cell growth. nih.govpnas.org
Transgenic animal models, particularly knock-in mice, have been pivotal in understanding the in vivo consequences of specific molecular events. A prominent example in the study of MNK1/2 signaling is the generation of eIF4ES209A knock-in mice. nih.govnih.govaacrjournals.org In this model, the serine residue at position 209 of the eukaryotic translation initiation factor 4E (eIF4E), the primary substrate of MNK1/2, is replaced with a non-phosphorylatable alanine (B10760859) residue.
This subtle yet critical genetic alteration effectively uncouples eIF4E from its upstream kinases, MNK1 and MNK2, allowing for the specific investigation of the physiological role of eIF4E phosphorylation. Studies using eIF4ES209A mice have demonstrated that the phosphorylation of eIF4E is not essential for normal development but plays a significant role in certain pathological conditions, such as tumorigenesis. nih.gov For example, these mice have shown resistance to the development of prostate cancer induced by the loss of the tumor suppressor PTEN. nih.gov This model has been instrumental in validating the MNK1/2-eIF4E axis as a therapeutic target.
| Transgenic Model | Genetic Modification | Key Research Application | Reference |
| eIF4ES209A Knock-in | Serine 209 of eIF4E mutated to Alanine | Studying the role of eIF4E phosphorylation in tumorigenesis | nih.govaacrjournals.org |
| Mnk1/2 Double Knockout (DKO) | Deletion of both Mknk1 and Mknk2 genes | Investigating the essentiality of MNK1/2 for eIF4E phosphorylation and normal development | pnas.org |
RNA interference (RNAi) is a natural cellular process for gene silencing that can be harnessed experimentally using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs). nih.govnih.govyoutube.comyoutube.comyoutube.com These short RNA molecules can be designed to be complementary to the messenger RNA (mRNA) of a target gene. Upon introduction into a cell, they are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, leading to a transient "knockdown" of the corresponding protein.
In MNK1/2 research, siRNAs and shRNAs are frequently used to reduce the expression of MNK1 and/or MNK2 in cell culture models. This approach allows for the rapid assessment of the cellular consequences of reduced MNK1/2 activity. For example, by using siRNAs to deplete MNK1 and MNK2, researchers can study the impact on downstream signaling events, such as the phosphorylation of eIF4E, and on cellular phenotypes like proliferation and migration. shRNAs, which can be stably integrated into the genome using viral vectors, are particularly useful for long-term gene silencing studies and for creating stable knockdown cell lines. nih.gov
Biochemical and Cell-Based Assays
Biochemical and cell-based assays are fundamental to the characterization of kinase activity and the efficacy of inhibitors like MNK1/2-IN-9.
In vitro kinase assays are essential for directly measuring the enzymatic activity of MNK1 and MNK2 and for determining the potency of inhibitory compounds. These assays typically involve incubating the purified recombinant kinase with a substrate, such as a peptide derived from eIF4E or a generic substrate like myelin basic protein (MBP), and a phosphate (B84403) donor, usually adenosine (B11128) triphosphate (ATP). nih.govbpsbioscience.com The transfer of the phosphate group from ATP to the substrate is then quantified.
These assays are critical for determining the half-maximal inhibitory concentration (IC50) of compounds like this compound. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's activity by 50% and is a key measure of its potency. For example, MNK inhibitor 9 has been shown to be a potent inhibitor of both MNK1 and MNK2 with IC50 values in the low nanomolar range. medchemexpress.com Such assays are crucial in the early stages of drug discovery for screening and optimizing lead compounds.
| Compound | Target(s) | IC50 (µM) | Reference |
| MNK inhibitor 9 | MNK1 | 0.003 | medchemexpress.com |
| MNK inhibitor 9 | MNK2 | 0.003 | medchemexpress.com |
| EB1 | MNK1 | 0.69 | nih.gov |
| EB1 | MNK2 | 9.4 | nih.gov |
Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. nih.gov This method is particularly powerful when combined with phosphorylation-specific antibodies, which recognize a protein only when it is phosphorylated at a specific site.
In the study of the MNK1/2 signaling pathway, immunoblotting with an antibody that specifically recognizes eIF4E phosphorylated at Ser209 is a cornerstone technique. nih.govresearchgate.net This allows researchers to assess the activity of MNK1/2 within a cell, as the level of phospho-eIF4E (p-eIF4E) directly correlates with MNK1/2 activity. nih.gov This cell-based assay is crucial for confirming that a compound like this compound not only inhibits the kinase in a purified system but also effectively blocks its activity in a cellular context. medchemexpress.com Furthermore, antibodies that detect the phosphorylated, active forms of MNK1 (at Thr197/202) can also be used to monitor the activation state of the kinase itself in response to various stimuli. nih.govcellsignal.com
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for mRNA Expression
Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to measure the abundance of specific messenger RNA (mRNA) transcripts in a sample. In the context of MNK1/2 inhibition, RT-qPCR is employed to determine whether the observed changes in protein levels are a consequence of altered gene transcription or post-transcriptional mechanisms, such as translational regulation.
For instance, studies on MNK1/2 genetic knockdowns have utilized RT-qPCR to assess the mRNA levels of key genes. In studies involving soft tissue sarcoma (STS) cells, simultaneous silencing of MNK1 and MNK2 was performed, and RT-qPCR was used to confirm the knockdown of MNK1 and MNK2 mRNA and to analyze the transcript levels of downstream targets like MCL1. glixxlabs.com Similarly, in studies of T-cell development, RT-qPCR was used to measure the mRNA levels of Mnk1 and Mnk2 in naive versus activated T-cells. dcchemicals.com
The general workflow for such an experiment would involve treating cells with an MNK1/2 inhibitor, isolating total RNA, reverse transcribing the RNA into complementary DNA (cDNA), and then performing qPCR with primers specific to the genes of interest. The results are typically normalized to a housekeeping gene to control for variations in RNA input.
Table 1: Illustrative RT-qPCR Data on mRNA Expression Following MNK1/2 Silencing in Soft Tissue Sarcoma Cells
| Gene | Cell Line | Condition | Relative mRNA Expression (Fold Change) |
| MNK1 | LPS141 | siRNA vs. Control | ↓ |
| MNK2 | LPS141 | siRNA vs. Control | ↓ |
| MCL1 | LPS141 | siRNA vs. Control | No significant change |
| MNK1 | MESSA | siRNA vs. Control | ↓ |
| MNK2 | MESSA | siRNA vs. Control | ↓ |
| MCL1 | MESSA | siRNA vs. Control | No significant change |
Note: This table is illustrative of data that could be generated using RT-qPCR to study the effects of MNK1/2 inhibition. The data is based on findings from studies on MNK1/2 silencing. glixxlabs.com
Luciferase Reporter Assays for Translational Activity
Luciferase reporter assays are a powerful tool for studying the regulation of translation of specific mRNAs. In this assay, the 5' untranslated region (UTR) of a gene of interest is cloned upstream of a luciferase reporter gene. This construct is then introduced into cells, which are subsequently treated with the compound being studied, such as an MNK1/2 inhibitor. The amount of light produced by the luciferase enzyme is proportional to the amount of luciferase protein synthesized, which in turn reflects the translational efficiency of the mRNA governed by the specific 5' UTR.
This methodology is particularly relevant for MNK1/2 research because a primary downstream effector of MNK1/2 is the eukaryotic translation initiation factor 4E (eIF4E), which binds to the 5' cap of mRNAs to initiate translation. By phosphorylating eIF4E, MNK1/2 can selectively enhance the translation of a subset of mRNAs, often those with complex 5' UTR structures that are implicated in cell survival and proliferation.
A typical experiment would involve comparing the luciferase activity in cells treated with an MNK1/2 inhibitor to untreated cells. A decrease in luciferase activity upon treatment would suggest that MNK1/2 activity is required for the efficient translation of the mRNA being tested.
Cell Proliferation, Migration, Invasion, and Apoptosis Assays
A critical aspect of characterizing any potential anti-cancer agent is to assess its impact on key cellular behaviors that contribute to tumor growth and metastasis.
Cell Proliferation Assays: These assays measure the rate of cell division and are used to determine if an MNK1/2 inhibitor has cytostatic (inhibits proliferation) or cytotoxic (kills cells) effects. Common methods include direct cell counting, viability assays (e.g., MTT or CellTiter-Glo®), and clonogenic assays, which assess the ability of a single cell to grow into a colony. Studies have shown that while genetic knockout of MNK1/2 may not affect normal cell growth, it can inhibit the proliferation of cancer cells. glixxlabs.com
Cell Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Boyden chamber or Transwell assay is a common method to assess these processes. In a migration assay, cells are placed in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. An invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to pass through. Inhibition of MNK1/2 has been shown to suppress the migration and invasion of various cancer cells. glixxlabs.com
Apoptosis Assays: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many cancer therapies work by inducing apoptosis in tumor cells. The induction of apoptosis can be measured by several methods, including Annexin V staining (detects an early marker of apoptosis), caspase activity assays (caspases are key enzymes in the apoptotic cascade), and analysis of DNA fragmentation (a hallmark of late-stage apoptosis). Research on MNK1/2 inhibitors and degraders has demonstrated their ability to induce apoptosis in cancer cells.
Table 2: Representative Findings from Cellular Assays Following MNK1/2 Inhibition
| Assay Type | Cell Line(s) | Observed Effect of MNK1/2 Inhibition/Degradation |
| Cell Proliferation | Soft Tissue Sarcoma (LPS141, MESSA) | Decreased cell viability and anchorage-independent growth |
| Cell Migration | Triple-Negative Breast Cancer (MDA-MB-231) | Reduced cell migration and invasion |
| Apoptosis | Non-Small Cell Lung Cancer (A549) | Induction of apoptosis, cleavage of PARP |
Note: This table summarizes typical findings from studies using various MNK1/2 inhibitors or genetic silencing, illustrating the potential effects of a compound like this compound. glixxlabs.com
Proteomic and Translational Profiling
To gain a more global and unbiased understanding of the effects of MNK1/2 inhibition, researchers employ large-scale "omics" approaches. These methods provide a snapshot of the entire proteome or translatome, revealing broad patterns of change that might be missed by studying individual genes or proteins.
Global Proteomics and Phosphoproteomics Analyses (e.g., Mass Spectrometry)
Mass spectrometry (MS)-based proteomics is a powerful technology for identifying and quantifying thousands of proteins in a complex sample. In the context of MNK1/2 research, global proteomics can be used to compare the protein expression profiles of cells treated with an MNK1/2 inhibitor versus control cells. This can reveal broad changes in cellular pathways and processes affected by MNK1/2 inhibition.
Phosphoproteomics is a specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation. Since MNK1/2 are kinases, their primary function is to phosphorylate other proteins. Phosphoproteomics is therefore essential for identifying the direct and indirect substrates of MNK1/2 and for understanding how their inhibition alters cellular signaling networks. Tandem mass tag (TMT)-based mass spectrometry is a common quantitative proteomics approach that allows for the simultaneous comparison of protein or phosphoprotein levels across multiple samples. Studies on MNK1 and MNK2 knockout mice have used TMT-based MS to reveal distinct effects of each kinase on the synaptic proteome and phosphoproteome.
Table 3: Illustrative Data from a Phosphoproteomics Study of MNK1/2 Knockout Mice
| Protein | Phosphorylation Site | Change in MNK1 KO | Change in MNK2 KO | Potential Function |
| eIF4E | Ser209 | ↓ | ↓ | Translation Initiation |
| rpS6 | Ser235/236 | ↓ | ↓ | Ribosomal protein, translation |
| Syngap1 | Ser788 | ↓ | No change | Synaptic plasticity |
Note: This table is a simplified representation of the type of data generated in phosphoproteomics experiments, based on findings in MNK knockout models.
Ribosome Profiling (Ribo-seq) for Translational Efficiency
Ribosome profiling, or Ribo-seq, is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. By sequencing the small fragments of mRNA that are protected by the ribosome from nuclease digestion, researchers can determine the precise location and density of ribosomes on each mRNA transcript. When combined with standard RNA sequencing (which measures mRNA abundance), Ribo-seq can be used to calculate the translational efficiency (TE) of each mRNA—that is, how actively it is being translated into protein.
This technique is invaluable for studying MNK1/2 function, as it allows for a genome-wide assessment of the impact of MNK1/2 inhibition on mRNA translation. It can reveal which specific subsets of mRNAs are translationally regulated by the MNK1/2-eIF4E pathway. Studies using genetic deletion of MNK1/2 in mice have employed ribosome profiling to reveal that the translatome regulated by MNK1/2 only partially overlaps with the translatome regulated by eIF4E phosphorylation, suggesting that MNK1/2 have additional downstream effectors.
Translatomics and Characterization of the Regulated Translatome
Translatomics refers to the large-scale study of the set of all mRNAs that are being actively translated in a cell (the "translatome"). Ribosome profiling is a key technology in the field of translatomics. By applying translatomics, researchers can characterize the specific collection of mRNAs whose translation is either up- or down-regulated upon treatment with an MNK1/2 inhibitor.
This approach moves beyond single-gene analysis to provide a comprehensive view of the cellular processes that are controlled by MNK1/2 at the level of translation. For example, translational profiling in MNK1/2 knockout models has identified mRNAs involved in neurotransmission and synaptic plasticity as being regulated by MNK1. These analyses often involve sophisticated bioinformatics to identify patterns and enriched pathways within the sets of translationally regulated genes. The ultimate goal is to build a detailed map of the MNK1/2-regulated translatome, which can provide crucial insights into the biological consequences of MNK1/2 inhibition and identify novel therapeutic targets.
Imaging Techniques for Cellular and Tissue Analysis
While detailed, specific imaging studies focused solely on this compound are not extensively documented in publicly available literature, the methodologies employed for similar MNK1/2 inhibitors provide a framework for how such analyses would be conducted. The primary goal of imaging techniques in this context is to visualize and quantify the inhibitor's effect on cellular processes, particularly the phosphorylation of its key downstream target, the eukaryotic initiation factor 4E (eIF4E).
Immunofluorescence and Immunohistochemistry: A fundamental approach for assessing the impact of this compound at the cellular and tissue level involves immunofluorescence (IF) and immunohistochemistry (IHC). These techniques utilize antibodies specific to the phosphorylated form of eIF4E (p-eIF4E) to detect changes in its levels and subcellular localization following treatment with the inhibitor.
In a typical immunofluorescence protocol, cancer cell lines, such as the KMS11-luc human multiple myeloma cell line, would be treated with this compound. medchemexpress.com Post-treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against p-eIF4E. A secondary antibody conjugated to a fluorescent dye is then used for visualization under a confocal or fluorescence microscope. This allows for the qualitative and quantitative assessment of the reduction in p-eIF4E levels, confirming the on-target activity of this compound.
Similarly, for tissue analysis from preclinical models, immunohistochemistry would be employed. Tumor xenografts or tissues from animal models treated with this compound would be sectioned and stained with anti-p-eIF4E antibodies. The intensity of the staining, often visualized using an enzymatic reaction that produces a colored precipitate, provides a semi-quantitative measure of target engagement in the tumor microenvironment. This technique is crucial for correlating the administered dose of the inhibitor with its biological effect within the target tissue.
In Vivo Pharmacodynamic Assessments in Preclinical Models
Pharmacodynamic (PD) assessments in preclinical models are essential to understand the dose-response relationship and the time course of action of a drug candidate like this compound in a living organism. These studies are critical for establishing a potential therapeutic window and informing clinical trial design.
Western Blot Analysis of Target Modulation: A cornerstone of in vivo pharmacodynamic assessment is the Western blot analysis of protein lysates from tissues of interest. In preclinical studies involving MNK1/2 inhibitors, tumor-bearing mice are treated with the compound, and at various time points post-administration, tumors and other relevant tissues are harvested. biorxiv.orgglpbio.com
For this compound, this would involve extracting proteins from these tissues, separating them by size via gel electrophoresis, and then transferring them to a membrane. The membrane is then probed with antibodies specific for p-eIF4E and total eIF4E. The ratio of phosphorylated to total eIF4E provides a quantitative measure of the inhibitor's efficacy in modulating its target. This allows researchers to determine the extent and duration of target inhibition at different dose levels.
Xenograft Tumor Growth Inhibition Studies: The ultimate goal of a potential anti-cancer agent is to inhibit tumor growth. In vivo efficacy studies using xenograft models are a standard preclinical pharmacodynamic assessment. For this compound, this would typically involve subcutaneously implanting human cancer cells, such as the KMS11-luc multiple myeloma cells, into immunocompromised mice. medchemexpress.com
Once tumors are established, the mice are treated with this compound. Tumor volume is measured regularly to assess the anti-proliferative effect of the compound. The data from these studies, often presented as tumor growth inhibition (TGI), directly demonstrates the in vivo anti-tumor activity of the inhibitor. For instance, this compound has been shown to inhibit the proliferation of the KMS11-luc human multiple myeloma tumor cell line with an EC50 value of 1.7 µM, a finding that would be corroborated by in vivo tumor growth inhibition. medchemexpress.com
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Line/Model | Methodology | Reference |
| MNK1 IC50 | 0.003 µM | - | Biochemical Assay | medchemexpress.com |
| MNK2 IC50 | 0.003 µM | - | Biochemical Assay | medchemexpress.com |
| Cellular EC50 | 1.7 µM | KMS11-luc | Cell Proliferation Assay | medchemexpress.com |
This interactive table summarizes the key potency and efficacy parameters of this compound.
Through the application of these advanced imaging and in vivo pharmacodynamic methodologies, researchers can build a comprehensive understanding of the biological effects of this compound, paving the way for its further development as a potential therapeutic agent.
Future Directions in Mnk1/2 Research and Translational Prospects
Elucidating the Full Spectrum of MNK1/2 Substrates Beyond eIF4E
While eIF4E is considered the primary and most validated in vivo substrate of MNK1/2, it is increasingly recognized that these kinases likely phosphorylate other proteins, contributing to diverse cellular functions. Studies have suggested additional substrates, including Sprouty2, cytosolic phospholipase A2 (cPLA2), heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1), and polypyrimidine tract-binding protein-associated splicing factor (PSF). Sprouty2 is known to modulate signaling downstream of receptor tyrosine kinases, while cPLA2 is involved in arachidonate (B1239269) release and has been linked to tumor angiogenesis and potential resistance to radiation therapy. hnRNPA1 and PSF are mRNA-binding proteins, suggesting MNK1/2's broader impact on mRNA processing and translation regulation beyond eIF4E phosphorylation. Further research is needed to definitively identify and validate the full repertoire of MNK1/2 substrates and understand the functional consequences of their phosphorylation in various cellular contexts. Elucidating these substrates is crucial for fully understanding the biological roles of MNK1/2 and identifying potential new therapeutic targets or biomarkers.
Understanding Isoform-Specific Functions of MNK1 and MNK2 in Diverse Contexts
Although MNK1 and MNK2 share structural similarities and both phosphorylate eIF4E, evidence suggests they may have distinct activities and roles in certain biological processes. MNK2 generally exhibits higher basal activity and may be more involved in maintaining constitutive eIF4E phosphorylation under physiological conditions. In contrast, MNK1 appears to be the primary kinase regulating eIF4E phosphorylation in response to specific signaling pathways, such as those activated by Ras or cellular stress. Furthermore, studies in knockout mice indicate that MNK1 and MNK2 may regulate distinct aspects of neuronal translation and are associated with different synaptic and behavioral features. For instance, loss of MNK1 has been linked to increased ribosomal protein expression, while deletion of MNK2 decreased the expression and phosphorylation of synaptic proteins. Investigating these isoform-specific functions in various physiological and pathological settings, including different cancer types and neurological disorders, is vital for developing targeted therapies that might selectively inhibit one isoform over the other to achieve desired therapeutic outcomes with potentially fewer off-target effects.
Exploring Mechanisms of Compensatory Feedback Loops in MNK1/2-Regulated Pathways
The MNK-eIF4E axis is intertwined with other critical signaling pathways, notably the PI3K/AKT/mTOR pathway, which also plays a significant role in regulating protein translation. Evidence suggests the existence of compensatory feedback loops between these pathways. Inhibition of one pathway can sometimes lead to the activation of the other, potentially limiting the efficacy of single-agent therapies. For example, prolonged treatment with mTOR inhibitors like rapamycin (B549165) can lead to increased eIF4E phosphorylation by MNKs, contributing to acquired therapy resistance. Understanding the precise mechanisms underlying these feedback loops, including the specific molecules involved and how they are regulated, is crucial for designing more effective therapeutic strategies. This includes identifying how MNK1, in particular, might play a significant role in the interplay between the PI3K/AKT/mTOR and MNK/eIF4E pathways.
Investigating the Role of MNK1/2 in Novel Disease Areas
Beyond their established roles in cancer, MNK1/2 are being investigated for their involvement in other disease areas. Their role in regulating protein translation makes them relevant to conditions characterized by dysregulated protein synthesis. Research indicates a potential role for MNK1/2 in neurological disorders, including those affecting memory and social behavior, as well as in chronic pain. Studies in mouse models of inflammatory and neuropathic pain have shown that MNK1/2 double knockout or treatment with MNK1/2 inhibitors can reduce pain. Furthermore, MNK1 and MNK2 are expressed in human dorsal root and trigeminal ganglia neurons, suggesting their potential as therapeutic targets for pain in humans. The involvement of MNKs in regulating the tumor microenvironment and influencing immune cell function also points to potential roles in inflammatory and autoimmune diseases. Continued exploration of MNK1/2 function in these and other novel disease areas could uncover new therapeutic opportunities.
Optimization and Design of Next-Generation MNK1/2 Inhibitors and Degraders
The development of potent and selective MNK1/2 inhibitors is critical for both basic research and therapeutic applications. While early inhibitors like CGP57380 and cercosporamide (B1662848) lacked specificity, leading to off-target effects, more selective compounds have since been developed. MNK1/2-IN-9 is described as a potent and selective inhibitor with low nanomolar IC50 values for both kinases. Next-generation efforts focus on designing inhibitors with improved potency, selectivity, pharmacokinetic properties, and reduced potential for off-target effects. This includes exploring different chemical scaffolds, such as the 4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine core structure. Additionally, the development of MNK1/2 degraders, which induce the degradation of the kinase protein rather than just inhibiting its enzymatic activity, represents a promising alternative strategy that could offer advantages in certain contexts.
Preclinical Research on this compound and its Potential in Specific Disease Models
This compound is a potent and selective inhibitor of MNK1 and MNK2, with IC50 values of 0.003 µM for both kinases. It has demonstrated good cell permeability. Preclinical research utilizing this compound is crucial for evaluating its therapeutic potential in various disease models, particularly in tumor-related research as suggested by its described use. Studies would involve assessing its efficacy as a single agent and in combination therapies in relevant in vitro and in vivo models. This includes determining its impact on eIF4E phosphorylation and the translation of specific oncogenic proteins, as well as evaluating its effects on tumor growth, metastasis, and the tumor microenvironment. Such studies are essential to determine which specific cancers or other diseases might be most responsive to treatment with this compound and to inform potential future clinical development.
Development of Combination Therapies Involving MNK1/2 Inhibition
Given the intricate signaling networks in which MNK1/2 operate and the existence of compensatory feedback loops, combination therapies involving MNK1/2 inhibitors are a significant area of research. Combining MNK1/2 inhibitors with agents targeting other pathways, such as the PI3K/AKT/mTOR pathway, MEK inhibitors, or chemotherapy, has shown synergistic anti-tumor effects in preclinical models. For example, combined MNK1/2 and mTOR inhibition has demonstrated enhanced anti-tumor activity and the ability to overcome resistance mechanisms. Similarly, combining MNK1/2 inhibition with MEK inhibition has shown cooperative killing of cancer cells. Preclinical studies using MNK inhibitors in combination with chemotherapy like cytarabine (B982) have also shown enhanced antileukemic responses. Furthermore, the potential for combining MNK inhibitors with immunotherapy is being explored, based on the role of MNKs in regulating the tumor microenvironment and immune cell function. Future research will focus on identifying the most effective combination partners for MNK1/2 inhibitors like this compound in specific disease contexts and optimizing dosing and scheduling for maximal therapeutic benefit and minimal toxicity.
Biomarker Discovery for MNK1/2 Pathway Activity and Therapeutic Response
Identifying reliable biomarkers is crucial for predicting patient response to MNK1/2 inhibitors like this compound and for monitoring pathway engagement. The phosphorylation status of eIF4E at S209 (p-eIF4E) is a direct downstream indicator of MNK1/2 activity and is considered a key effector of MNKs in most tissues and cell types examined. fortunejournals.comnih.gov Studies have shown that MNK1/2 deficiency in mice abolishes eIF4E S209 phosphorylation, confirming their essential role in this modification. nih.govaai.org
Research using MNK inhibitors, including compounds explored in similar contexts to this compound, has demonstrated that reduced p-eIF4E levels can serve as a pharmacodynamic marker, indicating successful target engagement. aacrjournals.orgbiorxiv.org For instance, studies evaluating other MNK1/2 inhibitors have shown dose-dependent inhibition of p-eIF4E in various cell lines and tumor tissues. fortunejournals.combiorxiv.org The level of p-eIF4E has also been suggested as a potential biomarker to identify tumors driven by MNK1/2 kinases. nih.govjci.org
Beyond p-eIF4E, other potential biomarkers for MNK1/2 pathway activity and response to inhibition are being investigated. The MNK-eIF4E axis influences the translation of specific mRNAs encoding proteins involved in processes like cell survival, metastasis, and inflammation. oncotarget.comfortunejournals.comnih.gov Therefore, changes in the expression levels of these downstream proteins or their corresponding mRNAs following treatment with this compound could serve as predictive or response biomarkers. For example, studies have linked MNK/eIF4E activity to the translation of proteins such as c-MYC, cyclin D1, survivin, and MMP9. oncotarget.com Alterations in the levels of these proteins or their mRNA distribution on polysomes could indicate pathway modulation by this compound.
Furthermore, the intricate crosstalk between the MNK-eIF4E pathway and other signaling cascades, such as the PI3K/AKT/mTOR pathway, suggests that components of these interconnected networks could also serve as biomarkers. mdpi.comoncotarget.com Evidence suggests a compensatory feedback mechanism between the PI3K-AKT-mTOR and MNK-eIF4E pathways, where inhibition of one can lead to activation of the other. oncotarget.com Monitoring the activation status of key proteins in these pathways alongside p-eIF4E could provide a more comprehensive picture of the cellular response to this compound.
Biomarker discovery efforts related to this compound would likely involve:
Quantification of p-eIF4E levels in pre- and post-treatment tissue or liquid biopsies using techniques like immunohistochemistry or Western blotting. aacrjournals.org
Analysis of the translational landscape using methods like polysome profiling or ribosome profiling to identify specific mRNAs whose translation is altered by this compound. nih.govnih.gov
Profiling the expression of known MNK-regulated proteins and exploring novel downstream targets using proteomics or transcriptomics. aacrjournals.orgaacrjournals.org
Investigating the phosphorylation status of other potential MNK substrates or interacting proteins. nih.gov
Data from studies involving this compound or similar potent and selective MNK1/2 inhibitors could contribute to building a panel of biomarkers for patient stratification and treatment monitoring.
Advanced Methodological Innovations for Comprehensive MNK1/2 Pathway Analysis
Analyzing the full impact of MNK1/2 inhibition by compounds like this compound requires sophisticated methodologies that can capture the complexity of this signaling pathway and its downstream effects. Traditional methods like Western blotting and kinase assays have been fundamental in characterizing MNK1/2 activity and the effects of inhibitors. medchemexpress.comacs.org However, a comprehensive understanding necessitates more advanced approaches.
Advanced methodological innovations relevant to this compound research include:
Quantitative Proteomics and Phosphoproteomics: These techniques allow for the global analysis of protein expression and phosphorylation events following MNK1/2 inhibition. nih.govaacrjournals.org This can reveal not only changes in p-eIF4E but also identify novel MNK substrates or proteins whose expression is translationally regulated by the MNK-eIF4E axis. Studies using quantitative proteomics have shown downregulation of proteins involved in cell cycle progression and mitosis upon combined MNK1/2 and CDK4/6 inhibition. aacrjournals.org Phosphoproteomics can uncover changes in the phosphorylation landscape beyond eIF4E, potentially identifying altered signaling nodes affected by MNK1/2 activity or compensatory pathways. nih.gov
Translational Profiling (Polysome Profiling and Ribosome Profiling): These methods provide insights into which mRNAs are actively being translated in response to MNK1/2 inhibition. nih.govnih.gov Polysome profiling separates mRNAs based on the number of ribosomes bound, indicating their translational efficiency. Ribosome profiling offers a higher-resolution view by sequencing ribosome-protected mRNA fragments, providing a snapshot of the actively translated regions of the transcriptome. nih.gov Applying these techniques in this compound treated cells or tissues can pinpoint specific genes whose translation is dependent on MNK activity. nih.gov
Spatial Biology Techniques (e.g., Imaging Mass Cytometry): Techniques that allow for the spatial analysis of protein expression within tissues can provide context on how MNK1/2 inhibition affects different cell populations within the tumor microenvironment. aacrjournals.org This is particularly relevant given the role of MNKs in regulating the translation of proteins involved in the tumor microenvironment and immune response. fortunejournals.commdpi.com
Structure-Based Drug Design and Molecular Modeling: While relevant to the discovery phase, advanced computational methods continue to be crucial for understanding the interaction of inhibitors like this compound with their targets and for designing improved compounds. nih.govacs.org Techniques like molecular docking and binding free energy calculations can help explain the potency and selectivity of this compound and guide the development of next-generation inhibitors. nih.govacs.org
CRISPR-based Gene Editing: Utilizing CRISPR-Cas9 to generate MNK1 or MNK2 knockout cell lines or animal models can help dissect the specific roles of each kinase and validate the on-target effects of selective inhibitors like this compound. nih.govaai.org
Q & A
Q. What computational approaches predict this compound binding modes and off-target liabilities?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against MNK1/2 crystal structures (PDB: 4HWD). Use machine learning (e.g., DeepChem) to predict off-targets via chemical similarity. Validate predictions with in vitro profiling .
Key Considerations for Data Interpretation
- Handling Contradictory Data : Replicate experiments across independent labs, standardize assay conditions (e.g., ATP concentration), and use orthogonal methods (e.g., genetic knockdown + pharmacological inhibition) .
- Statistical Rigor : Report effect sizes, confidence intervals, and exact p-values. Avoid "significant" without statistical testing .
- Reproducibility : Document detailed protocols (e.g., buffer compositions, cell passage numbers) in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
